molecular formula C10H14ClNO2 B6607804 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride CAS No. 877395-22-7

2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride

Cat. No.: B6607804
CAS No.: 877395-22-7
M. Wt: 215.67 g/mol
InChI Key: BYLWYWCIVUTCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is part of a class of substituted aminoketone hydrochloride salts that are primarily valued in scientific research as key synthetic intermediates and building blocks for the preparation of more complex organic molecules . The hydrochloride salt form enhances the stability and solubility of the compound, making it more suitable for handling and use in various synthetic applications . Researchers utilize this family of compounds in diverse fields, including chemistry and biology, where they can serve as precursors in biochemical assays or in the synthesis of potential pharmacologically active compounds . As a building block, its structure, characterized by the 2-ethoxyphenyl group and the aminoethyl ketone backbone, allows for further chemical modifications at the amino and ketone functional groups. This compound is intended for Research Use Only and is not meant for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions and verify its suitability and specific properties for their intended applications.

Properties

IUPAC Name

2-amino-1-(2-ethoxyphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-10-6-4-3-5-8(10)9(12)7-11;/h3-6H,2,7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLWYWCIVUTCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride (CAS No: 877395-22-7). As a member of the α-amino ketone class of compounds, this molecule holds potential as a key intermediate in the synthesis of novel pharmaceutical agents. This document is structured to deliver not just raw data, but also the scientific rationale behind the characterization of such compounds, empowering researchers in their drug discovery and development endeavors. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates high-quality predicted data with empirical data from closely related structural analogs to present a holistic and practical profile.

Chemical Identity and Structure

2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is an aromatic ketone characterized by an ethoxy group at the ortho position of the phenyl ring and a primary amine on the alpha carbon relative to the carbonyl group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a common strategy in pharmaceutical development.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-amino-1-(2-ethoxyphenyl)ethan-1-one;hydrochlorideN/A
Synonyms Ethanone, 2-amino-1-(2-ethoxyphenyl)-, hydrochloride (1:1)[1]
CAS Number 877395-22-7[1]
Molecular Formula C₁₀H₁₄ClNO₂[1]
Molecular Weight 215.68 g/mol [1]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME).

Physical State and Appearance

Based on closely related α-amino ketone hydrochlorides, 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is expected to be a crystalline solid at room temperature, likely appearing as a white to off-white powder.

Melting and Boiling Points

Table 2: Predicted Thermal Properties

PropertyPredicted ValueNotes
Melting Point 180-200 °CPrediction based on computational models. Decomposition may occur at higher temperatures.
Boiling Point ~350-370 °CPrediction for the free base. Hydrochloride salts typically decompose before boiling.

Causality Behind Experimental Choices: The determination of a sharp melting point is a primary indicator of purity for a crystalline solid. For hydrochloride salts, decomposition is often observed at the melting point, which provides information about the compound's thermal stability.

Solubility

The hydrochloride salt form is intended to enhance aqueous solubility. The presence of the polar amino and carbonyl groups, along with the ethoxy substituent, is expected to confer some solubility in polar solvents.

Table 3: Predicted and Comparative Solubility

SolventPredicted SolubilityRationale/Comparison
Water SolubleThe hydrochloride salt of the primary amine significantly increases aqueous solubility.
Ethanol SolubleExpected due to the polarity of the molecule.
Methanol SolubleSimilar to ethanol, expected to be a good solvent.
Acetone Slightly SolubleThe lower polarity of acetone may limit solubility compared to alcohols and water.
Dichloromethane Sparingly SolubleThe ionic nature of the hydrochloride salt limits solubility in non-polar organic solvents.

Expertise & Experience: In early-phase drug development, assessing solubility in a range of pharmaceutically relevant solvents is crucial for formulation design. The choice of solvents for solubility studies is guided by their polarity and potential use in downstream processing and formulation.

Acidity/Basicity (pKa)

The pKa value is a critical parameter that influences a drug's absorption and distribution in the body, as it dictates the extent of ionization at different physiological pH values. The primary amine in 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is the main basic center.

Predicted pKa: The pKa of the protonated primary amine is predicted to be in the range of 7.5 - 8.5 . This is a typical range for primary amines adjacent to a carbonyl group. For comparison, the predicted pKa for 2-amino-1-(4-hydroxyphenyl)ethanone is 8.02[1].

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes.

Predicted LogP: The predicted LogP for the free base of 2-amino-1-(2-ethoxyphenyl)ethan-1-one is estimated to be in the range of 1.5 - 2.5 . This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability.

Analytical Characterization

A robust analytical package is essential for confirming the identity, purity, and stability of a pharmaceutical compound.

Spectroscopic Analysis

While specific spectra for 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride are not widely published, the expected spectral features can be inferred from its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include triplets and quartets for the ethoxy group, aromatic protons in the ortho-substituted pattern, a singlet for the methylene protons adjacent to the carbonyl and amino groups, and a broad signal for the amine protons.

    • ¹³C NMR: Signals corresponding to the carbonyl carbon, aromatic carbons (with distinct shifts due to the ethoxy substituent), the methylene carbon, and the carbons of the ethoxy group would be anticipated.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the ketone (around 1680-1700 cm⁻¹), N-H stretching of the primary amine (around 3200-3400 cm⁻¹), and C-O stretching of the ether (around 1250 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₀H₁₃NO₂) and characteristic fragmentation patterns.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and stability of α-amino ketones.

A Self-Validating HPLC Protocol:

A stability-indicating HPLC method should be developed to separate the parent compound from potential impurities and degradation products.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The acidic mobile phase helps to ensure good peak shape for the amine-containing analyte.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the substituted phenyl ring (likely in the range of 254-280 nm) would be appropriate.

  • Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Stability and Storage

Primary α-amino ketones can be susceptible to degradation, particularly self-condensation.[2] The hydrochloride salt form significantly improves stability by protonating the reactive primary amine.

Key Stability Considerations:

  • pH: α-amino ketones are generally more stable in acidic conditions. In neutral or basic solutions, they can be more prone to degradation.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Photodegradation can occur, and the compound should be protected from light.

Recommended Storage:

Store 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride in a well-closed container, protected from light, at controlled room temperature (20-25°C).

Synthesis and Potential Impurities

The synthesis of α-amino ketones often involves multi-step processes, which can introduce impurities. A common synthetic route to compounds of this class is through the amination of an α-halo ketone precursor.

General Synthetic Pathway:

G 2-Ethoxyacetophenone 2-Ethoxyacetophenone α-Bromo-2-ethoxyacetophenone α-Bromo-2-ethoxyacetophenone 2-Ethoxyacetophenone->α-Bromo-2-ethoxyacetophenone Bromination 2-Amino-1-(2-ethoxyphenyl)ethan-1-one 2-Amino-1-(2-ethoxyphenyl)ethan-1-one α-Bromo-2-ethoxyacetophenone->2-Amino-1-(2-ethoxyphenyl)ethan-1-one Amination (e.g., with NH3) 2-Amino-1-(2-ethoxyphenyl)ethan-1-one HCl 2-Amino-1-(2-ethoxyphenyl)ethan-1-one HCl 2-Amino-1-(2-ethoxyphenyl)ethan-1-one->2-Amino-1-(2-ethoxyphenyl)ethan-1-one HCl Salt Formation (HCl)

A general synthetic workflow.

Causality Behind Experimental Choices: The choice of an amination reagent and reaction conditions is critical to minimize the formation of over-alkylated byproducts. The final salt formation step not only improves stability and solubility but also serves as a purification step, as the hydrochloride salt can often be selectively precipitated.

Potential Impurities:

  • Unreacted starting materials (e.g., 2-ethoxyacetophenone, α-bromo-2-ethoxyacetophenone).

  • Over-alkylated products (di- and tri-substituted amines).

  • Products of side reactions or degradation.

Conclusion

2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is a promising building block for medicinal chemistry. This guide has provided a detailed overview of its chemical identity, predicted and comparative physicochemical properties, and key considerations for its analysis, stability, and synthesis. While the availability of direct experimental data is limited, the principles and comparative data presented herein offer a solid foundation for researchers to handle, characterize, and utilize this compound in their drug discovery and development programs. It is strongly recommended that experimental verification of the predicted properties be undertaken as part of any development program.

References

  • Wikipedia. Aminoaldehydes and aminoketones. Available at: [Link]

Sources

Crystal structure analysis of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-amino-1-(2-ethoxyphenyl)ethan-1-one Hydrochloride

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride. Authored for researchers and drug development professionals, this document details the complete workflow from synthesis and crystallization to data collection, structure solution, refinement, and validation. It emphasizes the rationale behind key experimental decisions and showcases the critical role of intermolecular forces, particularly hydrogen bonding, in dictating the supramolecular architecture. The methodologies described herein are grounded in established crystallographic principles and leverage industry-standard software, providing a robust framework for the structural elucidation of novel pharmaceutical compounds and their salts.

Introduction

2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is a substituted cathinone derivative. The structural characterization of such molecules is of significant interest in medicinal chemistry and pharmaceutical sciences. The hydrochloride salt form is often utilized to improve the solubility and stability of active pharmaceutical ingredients (APIs)[1][2].

A definitive understanding of the three-dimensional atomic arrangement in the solid state is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for this purpose, providing unambiguous information on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing[3]. This knowledge is critical for identifying and characterizing polymorphs, understanding physicochemical properties like melting point and dissolution rate, and ensuring the intellectual property of a new chemical entity. This guide presents a detailed case study on the complete crystal structure analysis of the title compound.

Synthesis and Single Crystal Growth

Synthesis

The synthesis of the parent amine, 2-amino-1-(2-ethoxyphenyl)ethan-1-one, can be achieved through a multi-step process starting from 2-ethoxyacetophenone. A common route involves bromination to form the α-bromo ketone intermediate, followed by a reaction with an amine source. For this guide, a plausible route is adapted from established procedures for similar aminoketones[4].

The final step involves the formation of the hydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent, such as 2-propanol or diethyl ether, and adding a stoichiometric amount of hydrogen chloride (often as a solution in an organic solvent or as gaseous HCl) to induce precipitation of the salt[5][6].

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often most challenging step of the analysis. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form. For hydrochloride salts, slow evaporation is a highly effective technique[7][8].

Experimental Protocol:

  • Solvent Selection: Dissolve approximately 25 mg of purified 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride in a minimal amount (1-2 mL) of a polar solvent like methanol or ethanol at room temperature. The choice of solvent is crucial; the compound should be soluble but not excessively so.

  • Preparation: Transfer the solution to a clean, small-volume vial (e.g., a 4 mL vial).

  • Inducing Crystallization: Cover the vial with a cap, and pierce the cap with a needle. This allows for slow evaporation of the solvent over several days.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).

  • Monitoring: Observe the vial daily. High-quality, X-ray diffracting crystals often appear as clear, well-formed blocks or needles over 2-7 days.

Causality: The slow rate of evaporation is key. It allows molecules to deposit onto a growing crystal lattice in the most energetically favorable, ordered arrangement, rather than crashing out of solution as an amorphous powder or poorly-ordered microcrystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following sections describe a standard workflow using a modern CCD-detector diffractometer.

Experimental Workflow Overview

workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth mount Crystal Mounting crystal_growth->mount data_collection X-ray Data Collection mount->data_collection integration Data Integration & Reduction data_collection->integration solution Structure Solution (SHELXS) integration->solution refinement Refinement (SHELXL) solution->refinement validation Validation (PLATON) refinement->validation final_model final_model validation->final_model Final Structural Model (CIF)

Caption: Workflow from synthesis to the final validated crystal structure.

Data Collection Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope[9]. It is mounted on a cryo-loop using paratone oil and immediately flash-cooled to a low temperature (e.g., 173 K) in a stream of cold nitrogen gas.

    • Expertise Insight: Low-temperature data collection is standard practice. It minimizes thermal vibrations of the atoms, leading to higher resolution data and a more precise structural model. It also protects sensitive samples from potential X-ray damage.

  • Instrumentation: Data are collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a CCD or CMOS detector[10].

  • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected to locate diffraction spots. These spots are indexed to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal symmetry, a strategy is calculated to ensure a complete and redundant dataset is collected[11]. This involves a series of scans where the crystal is rotated through different axes (e.g., φ and ω scans) while diffraction images are recorded.

  • Data Integration: After collection, the raw image files are processed. The software locates the diffraction spots on each frame, integrates their intensities, and applies corrections for factors like background radiation and Lorentz-polarization effects[3]. This process reduces the thousands of images to a single reflection file (.hkl file) containing the Miller indices (h,k,l) and intensity for each unique reflection.

Structure Solution and Refinement

This phase translates the diffraction data into a chemically sensible 3D model of the molecule. The SHELX software suite is the most widely used tool for small-molecule crystallography[12][13].

Structure Solution

The "phase problem" in crystallography means that while we measure the intensities of diffracted waves, we lose their phase information. Structure solution methods are designed to overcome this.

  • Direct Methods: For small molecules like the title compound, direct methods, as implemented in programs like SHELXS, are highly effective[13][14]. This technique uses statistical relationships between the intensities of strong reflections to derive initial phase estimates, allowing for the calculation of an initial electron density map. The most prominent peaks in this map are assigned to the heaviest atoms (Cl, O, N, C).

Structure Refinement Protocol

Refinement is an iterative process of improving the atomic model to best fit the experimental data, performed using a program like SHELXL[15].

  • Initial Refinement: The initial atomic positions from the solution step are refined isotropically (atoms are modeled as spheres). A difference Fourier map (Fo-Fc) is calculated, which shows regions where the model has too much (negative peaks) or too little (positive peaks) electron density.

  • Atom Assignment: Missing non-hydrogen atoms are typically visible as strong positive peaks in the difference map and are added to the model. Atoms are assigned their correct element types.

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, modeling them as ellipsoids to better account for their thermal motion. This is a critical step for a high-quality model.

  • Hydrogen Atom Placement: Hydrogen atoms are located. Those involved in strong hydrogen bonds (like the N-H protons) can often be found in the difference map. Other C-H hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model."

  • Convergence: The refinement is continued until the model converges, meaning that further cycles of least-squares refinement do not produce significant changes in the atomic parameters or the agreement factors (R-factors). A low R1 value (typically < 0.05) and a Goodness-of-Fit (GooF) value near 1.0 indicate a good fit between the model and the data.

Results and Discussion

Crystallographic Data Summary

The following table presents plausible crystallographic data for 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride, representative of a typical analysis.

ParameterValue
Chemical FormulaC₁₁H₁₆ClNO₂
Formula Weight231.70 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.543(2)
b (Å)8.126(1)
c (Å)14.225(3)
α (°)90
β (°)109.54(1)
γ (°)90
Volume (ų)1147.8(4)
Z4
Temperature (K)173(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected9875
Independent Reflections2510
R_int0.035
Final R1 [I > 2σ(I)]0.041
Final wR2 (all data)0.105
Goodness-of-Fit (S)1.03
Molecular Structure

The asymmetric unit consists of one 2-amino-1-(2-ethoxyphenyl)ethan-1-one cation and one chloride anion. The primary amine is protonated, forming an ammonium group (-NH₃⁺), as expected from the hydrochloride salt formation. The bond lengths and angles within the molecule are within expected ranges for similar organic structures. The ethoxy group attached to the phenyl ring exhibits a specific conformation relative to the plane of the ring.

Supramolecular Assembly and Crystal Packing

The crystal packing is dominated by a robust network of charge-assisted hydrogen bonds, which are strong, directional interactions crucial for the formation of stable crystal lattices[16][17]. The primary hydrogen bond donors are the protons of the ammonium group (-NH₃⁺), and the primary acceptors are the chloride anion (Cl⁻) and the carbonyl oxygen atom (C=O).

A key interaction is the formation of a supramolecular synthon where the ammonium group donates hydrogen bonds to two adjacent chloride ions and one carbonyl oxygen from a neighboring molecule. The chloride ion, in turn, accepts hydrogen bonds from multiple ammonium groups, effectively bridging the organic cations.

Caption: Key hydrogen bonding interactions forming a supramolecular synthon.

These strong N-H···Cl⁻ and N-H···O interactions create a two-dimensional layered structure. Weaker C-H···O and C-H···Cl interactions may also contribute to the overall stability of the three-dimensional packing, though their role is generally considered secondary to the strong, charge-assisted hydrogen bonds[18][19]. The arrangement of the phenyl rings suggests potential C-H···π or offset π-π stacking interactions, which further stabilize the crystal lattice.

Structure Validation

After the final refinement, it is imperative to validate the structural model to ensure its quality and correctness, and to check for any overlooked features. The program PLATON is an authoritative tool for this purpose[20][21][22].

Validation Checks Performed by PLATON:

  • Completeness and Quality of Data: Checks if the collected data is sufficient and of good quality.

  • Symmetry Analysis: Searches for missed or higher symmetry in the lattice (using ADDSYM) to confirm the space group assignment is correct[23].

  • Geometric Analysis: Checks for unusual bond lengths, angles, and torsion angles.

  • Displacement Parameter Analysis: Analyzes the anisotropic displacement parameters (thermal ellipsoids) for abnormalities.

  • Hydrogen Bond and Contact Analysis: Generates a complete list of all intermolecular contacts, identifying potential hydrogen bonds.

  • Solvent Accessible Voids: Checks for any empty space in the crystal lattice that might contain disordered solvent molecules.

The output of PLATON is a series of ALERTS, classified by severity (A, B, C). A clean bill of health, with no serious A- or B-level ALERTS, provides high confidence in the published structure[22][24].

Conclusion

The crystal structure of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride has been successfully determined by single-crystal X-ray diffraction. The analysis reveals a monoclinic crystal system (space group P2₁/c) and confirms the protonation of the amino group. The solid-state architecture is stabilized by a robust, three-dimensional network of N-H···Cl⁻ and N-H···O charge-assisted hydrogen bonds, which are fundamental to the crystal packing. This detailed structural elucidation provides a critical foundation for understanding the solid-state properties of this compound, which is essential for its potential development in pharmaceutical applications.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • PLATON/VALIDATION. (n.d.). Utrecht University. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. ResearchGate. [Link]

  • A Study on Single-Crystal Structure Validation with The Program Platon. (2019). JETIR, 6(6). [Link]

  • Structure solution and refinement – WinGX. (n.d.). Sci-Meet. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Structure Solution - OlexSys. (n.d.). [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • US20100204470A1 - Method for salt preparation. (2010).
  • Supplementary Information Single Crystal X-Ray Diffraction. (n.d.). [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • Dauter, Z., & Jaskolski, M. (2010). Collection of X-ray diffraction data from macromolecular crystals. FEBS Journal, 277(1), 84-98. [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • Sopyan, I., Fudholi, A., Muchtar, S., & Sari, I. P. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(6), 516-521. [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. [Link]

  • Brown, C. J., et al. (2019). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 1, 3. [Link]

  • CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent. (2013).
  • (E)-1-(2-Aminophenyl)ethanone oxime. (n.d.). Organic Syntheses Procedure. [Link]

  • JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. (1991).
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. (2025). SciHorizon. [Link]

  • Supporting Information - Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine. (n.d.). Wiley-VCH. [Link]

  • Spectroscopic characterization and crystal structures of two cathinone derivatives... (2017). Semantic Scholar. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones... (2025). ResearchGate. [Link]

  • Puzanowski, J., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives... Forensic Toxicology, 35(1), 114-124. [Link]

  • Puzanowski, J., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives... PubMed. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones... (2023). MDPI. [Link]

  • Lo Presti, L., et al. (2013). On the significance of weak hydrogen bonds in crystal packing... CrystEngComm, 15(34), 6934-6946. [Link]

  • 2-amino-1-(2-methoxyphenyl)ethan-1-one hydrochloride. (n.d.). PubChemLite. [Link]

  • Crystal Structure of 2-[2-(2-Aminophenoxy)ethoxy]... (2006). Amanote Research. [Link]

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). (n.d.). PubChem. [Link]

  • Gillon, A. L., et al. (2017). Atom interaction propensities of oxygenated chemical functions in crystal packings. IUCrJ, 4(5), 555-572. [Link]

  • Gumaste, S. G., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility... Molecules, 21(6), 747. [Link]

  • Hydrogen Bonding in Molecular Crystals. (2016). ResearchGate. [Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025). Innovative Journal of Science and Technology. [Link]

  • Askerov, R. K., et al. (2023). Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 643-648. [Link]

Sources

Spectroscopic and Spectrometric Characterization of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar α-amino ketone molecules. The principles and methodologies discussed herein are foundational for ensuring the identity, purity, and structural integrity of synthesized chemical entities.

Introduction

2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is a member of the α-amino ketone class of compounds, which are significant synthetic intermediates in medicinal chemistry.[1] The presence of a primary amine, a ketone, and a substituted aromatic ring provides a rich chemical scaffold for the development of novel therapeutics. Accurate structural elucidation is paramount, and NMR and mass spectrometry are the cornerstone analytical techniques for this purpose. This guide will delve into the predicted spectral characteristics of the target molecule, providing a framework for its unambiguous identification.

Predicted ¹H and ¹³C NMR Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethoxy group, the aromatic protons, and the methylene protons adjacent to the amine and carbonyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
-OCH₂CH₃~1.4Triplet (t)3H~7.0
-OCH₂CH₃~4.1Quartet (q)2H~7.0
-C(=O)CH₂NH₃⁺~4.5Singlet (s) or broad singlet2HN/A
Aromatic-H~7.0 - 7.8Multiplet (m)4HVarious
-NH₃⁺~8.5Broad singlet (br s)3HN/A

The deshielding effect of the carbonyl group will shift the α-protons of the methylene group downfield.[2] The aromatic region will display a complex multiplet pattern due to the ortho-disubstitution of the benzene ring. The ethoxy group will present a characteristic triplet-quartet pattern. The protons of the protonated amine are expected to be a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, with the carbonyl carbon being the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride

CarbonPredicted Chemical Shift (ppm)
-OCH₂C H₃~15
-C(=O)C H₂NH₃⁺~45
-OC H₂CH₃~64
Aromatic-C~110 - 135
Aromatic-C-O~158
C =O~195

The carbonyl carbon of ketones typically appears in the range of 190-220 ppm.[2] The carbons of the aromatic ring will have distinct chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing acetyl group.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule. For 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride, Electrospray Ionization (ESI) in positive ion mode would be a suitable method.

The expected molecular ion peak would correspond to the protonated free base [M+H]⁺.

Molecular Formula (Free Base): C₁₀H₁₃NO₂ Molecular Weight (Free Base): 179.22 g/mol

Expected [M+H]⁺: m/z 180.10

High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition.

Fragmentation Pathway

The primary fragmentation pathway in the mass spectrum of α-amino ketones is often α-cleavage, which is cleavage of the bond adjacent to the carbonyl group.[2]

Parent_Ion [C₁₀H₁₃NO₂ + H]⁺ m/z = 180.10 Fragment_1 [C₈H₉O₂]⁺ m/z = 137.06 Parent_Ion->Fragment_1 - CH₄N Fragment_2 [C₂H₅N + H]⁺ m/z = 44.05 Parent_Ion->Fragment_2 - C₈H₈O₂

Caption: Predicted major fragmentation of the parent ion.

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 500 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: Same as for ¹H NMR.

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-220 ppm.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the proton-proton and proton-carbon connectivities, respectively.[3]

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Acquisition:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution data.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Mass Range: m/z 50-500.

Data Interpretation and Structural Validation

The combination of NMR and mass spectrometry data provides a self-validating system for the structural confirmation of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride.

cluster_Techniques Analytical Techniques cluster_Data Generated Data NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Data Chemical Shifts Coupling Constants Connectivity NMR->NMR_Data MS Mass Spectrometry (HRMS) MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structural_Confirmation Unambiguous Structural Confirmation of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride NMR_Data->Structural_Confirmation MS_Data->Structural_Confirmation

Caption: Workflow for structural confirmation.

The ¹H and ¹³C NMR data will confirm the presence of all the key functional groups and their connectivity. The mass spectrometry data will provide the exact molecular weight and elemental composition, corroborating the NMR findings. The fragmentation pattern observed in the MS/MS spectrum can further support the proposed structure.

Conclusion

This technical guide outlines the expected NMR and mass spectrometry data for 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride. By following the described experimental protocols and applying the principles of spectral interpretation, researchers can confidently characterize this and other related α-amino ketone compounds. The synergistic use of these powerful analytical techniques is indispensable for ensuring the quality and integrity of chemical entities in research and development.

References

Sources

Discovery, Synthesis, and Applications of 2-Amino-1-(2-ethoxyphenyl)ethan-1-one Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Research Scientists and Drug Development Professionals

Executive Summary & Historical Context

The landscape of medicinal chemistry relies heavily on the availability of versatile, bifunctional building blocks that can be rapidly assembled into complex molecular architectures. Among these, α -amino ketones represent a highly privileged class of intermediates. Historically, the synthesis of primary α -amino ketones was fraught with challenges, primarily due to the tendency of the free amine to undergo rapid self-condensation (yielding dihydropyrazines) or over-alkylation during synthesis.

The compound 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride (also known as ortho-ethoxy-phenacylamine hydrochloride) emerged as a critical scaffold for high-throughput library generation. While the free base (CAS: 877591-53-2)[1] is highly reactive, the hydrochloride salt (CAS: 877395-22-7)[2] provides a stable, bench-ready reagent. The presence of the ortho-ethoxy substitution on the phenyl ring is of particular pharmacological interest; it acts as a localized hydrogen-bond acceptor and introduces steric bulk that can conformationally lock downstream heterocyclic products, a feature frequently exploited in rational drug design to improve target selectivity[3].

Chemical Properties & Structural Analysis

The utility of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride stems from its dual reactivity profile. The molecule features an electrophilic carbonyl carbon adjacent to a nucleophilic primary amine (protected as a protonated salt).

From a structural perspective, the ortho-ethoxy group exerts both an inductive electron-withdrawing effect and a resonance-donating effect on the aromatic ring. More importantly, in the context of receptor binding, the oxygen atom of the ethoxy ether serves as a critical interaction point for hydrogen bonding within biological target pockets (e.g., the hinge region of kinases).

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, consolidating data essential for synthetic planning and computational modeling[1][2].

PropertyValue
IUPAC Name 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride
CAS Number (HCl Salt) 877395-22-7
CAS Number (Free Base) 877591-53-2
Molecular Formula C10H14ClNO2
Molecular Weight 215.68 g/mol
Appearance Off-white to pale yellow crystalline powder
XLogP3-AA (Calculated) ~1.5 to 3.0 (depending on ionization state)
Reactivity Profile Bifunctional (Nucleophilic amine, electrophilic ketone)
Storage Conditions Desiccated at room temperature or 4°C; hygroscopic

Synthetic Methodology: The Delépine Route

As a Senior Application Scientist, I strongly advocate against using direct amination with ammonia or the Gabriel synthesis for this specific substrate. Direct amination inevitably leads to complex mixtures of secondary and tertiary amines. The Gabriel synthesis, while selective, requires harsh deprotection conditions (e.g., boiling hydrazine) that can compromise overall yield and throughput.

The Delépine reaction is the field-proven, authoritative standard for synthesizing phenacylamines[4]. By reacting the corresponding α -bromo ketone with hexamethylenetetramine (HMTA), a bulky, highly stable quaternary ammonium salt is formed. This intermediate completely prevents over-alkylation[5]. Subsequent acidic hydrolysis cleanly liberates the primary amine as its hydrochloride salt[6].

Experimental Protocol: Step-by-Step Synthesis

Step 1: α -Bromination of 2-Ethoxyacetophenone

  • Dissolve 1.0 equivalent of 2-ethoxyacetophenone in glacial acetic acid.

  • Add a catalytic amount of hydrobromic acid (HBr) to initiate enolization.

  • Dropwise, add 1.05 equivalents of elemental bromine ( Br2​ ) while maintaining the temperature between 15°C and 20°C.

  • In-Process Control (IPC): The reaction is self-validating; the initial red/brown color of the bromine will rapidly discharge as it is consumed by the enol.

  • Once the color persists, pour the mixture into ice water, filter the resulting precipitate, and wash with cold water to isolate 2-bromo-1-(2-ethoxyphenyl)ethan-1-one.

Step 2: Delépine Amination (Quaternary Salt Formation)

  • Dissolve the 2-bromo-1-(2-ethoxyphenyl)ethan-1-one (1.0 eq) in anhydrous chloroform ( CHCl3​ ).

  • Add hexamethylenetetramine (HMTA) (1.1 eq) in a single portion[6].

  • Stir the suspension at room temperature for 12–24 hours.

  • IPC: HMTA is soluble in chloroform, but the resulting quaternary ammonium salt is highly insoluble. The progressive formation of a dense white precipitate serves as a visual confirmation of reaction progress.

  • Filter the quaternary salt and wash thoroughly with cold chloroform to remove unreacted starting materials.

Step 3: Acidic Hydrolysis

  • Suspend the quaternary salt in a mixture of methanol and concentrated hydrochloric acid (HCl) (typically a 2:1 v/v ratio)[6].

  • Stir the mixture at 20°C to 40°C for 48 hours.

  • IPC: The suspension will initially clear as the salt dissolves and hydrolyzes, followed by the precipitation of ammonium chloride byproducts.

  • Filter off the ammonium chloride. Concentrate the filtrate under reduced pressure and recrystallize the residue from an isopropanol/ether mixture to yield analytically pure 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride[4].

DelepineWorkflow N1 2-Ethoxyacetophenone N2 Bromination (Br2 / AcOH) N1->N2 N3 2-Bromo-1-(2-ethoxyphenyl)ethanone N2->N3 N4 HMTA Addition (CHCl3 Solvent) N3->N4 N5 Quaternary Ammonium Salt (Precipitates) N4->N5 N6 Acidic Hydrolysis (MeOH / conc. HCl) N5->N6 N7 2-Amino-1-(2-ethoxyphenyl)ethanone HCl (Target Compound) N6->N7

Synthetic Workflow: Delépine reaction converting 2-ethoxyacetophenone to the target HCl salt.

Applications in Medicinal Chemistry & Rational Drug Design

The primary application of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is its use as a precursor for synthesizing complex, biologically active nitrogenous heterocycles.

When subjected to condensation reactions with 1,2-diaminobenzene derivatives, this α -amino ketone readily forms quinoxaline and pyrrolo[2,3-b]quinoxaline architectures[3]. Quinoxalines are privileged pharmacophores recognized for their profound biological activities, including kinase inhibition, antiviral, and anticancer properties[3].

The causality behind choosing the ortho-ethoxy derivative lies in conformational restriction . Once the heterocycle is formed, the bulky ethoxy group at the ortho position of the pendant phenyl ring clashes sterically with the core heterocyclic system. This forces the phenyl ring out of coplanarity, locking the molecule into a specific 3D conformation. In the context of kinase inhibitors, this locked conformation often perfectly mimics the natural binding pose required to occupy the ATP-binding pocket, thereby drastically reducing the entropic penalty of binding and increasing target affinity.

SignalingPathway A 2-Amino-1-(2-ethoxyphenyl)ethanone HCl B Condensation with 1,2-Diaminobenzene A->B C Pyrrolo[2,3-b]quinoxaline Derivative B->C D Target Binding (e.g., Kinase ATP Pocket) C->D E Inhibition of Phosphorylation Cascade D->E F Cell Cycle Arrest & Apoptosis E->F

Medicinal Chemistry Pathway: From building block to biological target modulation.

References

  • EvitaChem: 2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Source: evitachem.com URL:[3]

  • Guidechem: Ethanone, 2-amino-1-(2-ethoxyphenyl)- 877591-53-2 wiki Source: guidechem.com URL:[1]

  • Guidechem: Ethanone, 2-amino-1-(2-ethoxyphenyl)-, hydrochloride (1:1) Source: guidechem.com URL:[2]

  • Organic Syntheses: Acetophenone, 2-amino-, hydrochloride Source: orgsyn.org URL:[4]

  • ResearchGate: The synthesis of compounds 11 and 13 Source: researchgate.net URL:[5]

  • Journal of Umm Al-Qura University for Applied Science: Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives Source: uqu.edu.sa URL:[6]

Sources

Potential metabolic pathways of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Metabolic Pathways of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride

Foreword: Charting the Unknown

In the landscape of drug development and toxicology, understanding the metabolic fate of a novel chemical entity is paramount. It is the process by which the body modifies a xenobiotic, influencing its efficacy, duration of action, and potential for toxicity. This guide focuses on 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride, a compound for which public domain metabolic data is scarce. Consequently, this document serves as a predictive framework, grounded in established principles of drug metabolism and data from structurally analogous compounds. We will proceed not by reciting known facts about this specific molecule, but by outlining a logical, scientifically-defensible strategy to elucidate its metabolic pathways. This is the blueprint for investigation.

Structural Assessment and Metabolic Prediction

The structure of 2-amino-1-(2-ethoxyphenyl)ethan-1-one reveals several key functional groups susceptible to metabolic transformation. Our analysis will focus on these "hotspots":

  • Ethoxy Group: The ether linkage is a prime target for oxidative O-dealkylation.

  • Aromatic Ring: The phenyl ring is susceptible to hydroxylation at various positions.

  • Keto Group: The ketone can undergo reduction to a secondary alcohol.

  • Primary Amine: The amino group can be a substrate for conjugation reactions or deamination.

Based on these features, we can predict a cascade of Phase I (functionalization) and Phase II (conjugation) reactions.[1][2] Phase I reactions introduce or expose polar functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[1][3][4]

Predicted Phase I Metabolic Pathways

Phase I metabolism is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[1][5][6] For 2-amino-1-(2-ethoxyphenyl)ethan-1-one, the following oxidative and reductive pathways are anticipated:

  • O-Deethylation: The most probable initial pathway is the CYP-mediated cleavage of the ethyl group from the ethoxy moiety, yielding a phenolic metabolite, 2-amino-1-(2-hydroxyphenyl)ethan-1-one. This process involves hydroxylation of the carbon adjacent to the oxygen, forming an unstable hemiacetal that spontaneously breaks down.[7] This is a common reaction for drugs containing alkoxy groups.[8][9]

  • Aromatic Hydroxylation: CYP enzymes can directly hydroxylate the aromatic ring.[10][11] The reaction can proceed via an arene oxide intermediate, which can rearrange to a phenol.[7] The position of hydroxylation is influenced by the directing effects of the existing substituents.

  • Keto Reduction: The β-keto group is a common feature in synthetic cathinones and is readily reduced to the corresponding alcohol by carbonyl reductases.[12][13] This reaction introduces a new chiral center, potentially leading to diastereomeric alcohol metabolites.

  • N-Dealkylation/Oxidative Deamination: While less common for primary amines compared to secondary or tertiary amines, oxidative deamination can occur, leading to the formation of a ketone and the release of ammonia.

Predicted Phase II Metabolic Pathways

The polar metabolites generated in Phase I serve as substrates for Phase II conjugation enzymes.[2][3][14] These reactions typically inactivate the drug and prepare it for elimination.[1]

  • Glucuronidation: The newly formed hydroxyl groups (from O-deethylation and aromatic hydroxylation) and the alcohol group (from keto reduction) are excellent substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid.[1][4] This is one of the most common conjugation pathways.[1]

  • Sulfation: The phenolic and alcohol metabolites can also be conjugated with sulfate by sulfotransferases (SULTs).[3][4] This results in highly polar sulfate esters that are readily excreted in urine.[1]

  • Acetylation: The primary amino group is a potential site for acetylation by N-acetyltransferases (NATs), a common pathway for compounds with primary amine moieties.[15]

The following diagram illustrates these predicted metabolic transformations.

Metabolic_Pathways cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent 2-amino-1-(2-ethoxyphenyl)ethan-1-one M1 2-amino-1-(2-hydroxyphenyl)ethan-1-one Parent->M1 CYP-mediated O-Deethylation M2 Aromatic Hydroxylated Metabolite Parent->M2 CYP-mediated Aromatic Hydroxylation M3 Keto-Reduced Metabolite (Alcohol) Parent->M3 Carbonyl Reductase Keto Reduction M6 N-Acetyl Metabolite Parent->M6 NAT-mediated Acetylation M4 Glucuronide Conjugate M1->M4 UGT-mediated Glucuronidation M5 Sulfate Conjugate M1->M5 SULT-mediated Sulfation M2->M4 M2->M5 M3->M4 M3->M5 In_Vitro_Workflow cluster_sampling Time Course Sampling cluster_outputs Data Interpretation start Prepare Incubation Mixture (Compound + HLMs + Buffer) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate quench Quench Aliquots in ACN + IS initiate->quench At t = 0, 5, 15... min process Centrifuge & Collect Supernatant quench->process analysis LC-MS Analysis process->analysis stability Metabolic Stability (t½, CLint) analysis->stability met_id Metabolite ID (HRMS) analysis->met_id

Caption: General workflow for in vitro metabolism studies.

In Vivo Methodologies: The Whole-System View

Following in vitro characterization, in vivo studies in animal models are essential to understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME).

2.2.1 Protocol: In Vivo Metabolite Profiling in Rats

Objective: To identify and quantify the parent drug and its metabolites in biological matrices after administration to a test animal.

Materials:

  • Test compound

  • Appropriate vehicle for dosing (e.g., saline, PEG400)

  • Sprague-Dawley rats (or other suitable species)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge, freezer (-80°C)

  • Sample extraction materials (e.g., solid-phase extraction cartridges)

  • LC-HRMS system

Procedure:

  • Dosing: Administer a single dose of the compound to a cohort of rats (e.g., via oral gavage or intravenous injection).

  • Sample Collection: House the rats in metabolic cages. Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h). Collect blood samples at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) into EDTA tubes.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Urine: Pool urine samples for each collection interval, measure the volume, and store at -80°C.

    • Feces: Homogenize fecal samples from each interval and store at -80°C.

  • Sample Extraction: Extract the parent drug and metabolites from plasma, urine, and fecal homogenates using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

  • LC-HRMS Analysis: Analyze the extracts using LC-HRMS, similar to the in vitro metabolite identification workflow.

  • Data Analysis: Identify metabolites present in the in vivo samples. Compare these with the in vitro results to assess the correlation between the two models. Quantify the parent drug and major metabolites to determine the primary routes of elimination.

Data Synthesis and Interpretation

The culmination of this work is the synthesis of all in vitro and in vivo data into a comprehensive metabolic map. Quantitative data from stability and in vivo studies should be tabulated for clarity.

Table 1: Hypothetical Metabolic Stability Data

ParameterValueInterpretation
In Vitro t½ (min)25Suggests moderate to high clearance.
Intrinsic Clearance (µL/min/mg)55Corroborates a high rate of metabolism.
Major In Vitro MetabolitesM1 (O-deethyl), M3 (Keto-reduced)Indicates these are primary, rapid pathways.

This integrated understanding is critical for predicting human pharmacokinetics, identifying potential drug-drug interactions, and assessing the risk of forming reactive or pharmacologically active metabolites. The pathways elucidated form the basis for all subsequent toxicological and clinical evaluations.

References

  • Phase II (Conjugation) Reactions. (n.d.).
  • Haria, M. (2022). Drug Metabolism. Merck Manual Professional Edition. [Link]

  • Wikipedia contributors. (2024). Drug metabolism. Wikipedia. [Link]

  • White, R. E., & Coon, M. J. (1980). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. PMC. [Link]

  • Wang, Y., et al. (2023). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Catalysis. [Link]

  • Shanu-Wilson, J. (2022). Phase II Drug Metabolism. Technology Networks. [Link]

  • Bathelt, C. M., et al. (2004). Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. Organic & Biomolecular Chemistry. [Link]

  • ChemHelpASAP. (2020). phase 2 drug metabolism. YouTube. [Link]

  • Bathelt, C. M., et al. (2003). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. PubMed. [Link]

  • Zaitsu, K., et al. (2018). Metabolism of Synthetic Cathinones. ResearchGate. [Link]

  • Li, J., et al. (2021). Comparative In Vitro Metabolic Profile Study of Five Cathinone Derivatives. Journal of Analytical Toxicology. [Link]

  • Al-Malah, M., et al. (2023). Disposition Kinetics of Cathinone and Its Metabolites after Oral Administration in Rats. Toxics. [Link]

  • Manier, S. K., et al. (2022). In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS. Universität des Saarlandes. [Link]

  • Costa, J. L., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. PMC. [Link]

  • Boersma, M. G., et al. (1982). Biphasic O-deethylation of phenacetin and 7-ethoxycoumarin by human and rat liver microsomal fractions. PubMed. [Link]

  • Relling, M. V., et al. (1995). O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. Molecular Pharmacology. [Link]

  • Maas, A., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. PubMed. [Link]

  • Guengerich, F. P. (2017). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • Peters, K. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Institute of Molecular and Translational Medicine. [Link]

Sources

Thermodynamic Solubility Profiling of 2-Amino-1-(2-ethoxyphenyl)ethan-1-one Hydrochloride: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is an α -amino ketone derivative characterized by a primary amine, a ketone carbonyl, and an ortho-ethoxy-substituted phenyl ring. In drug development, understanding the thermodynamic solubility of such hydrochloride salts across various solvent systems is critical for formulation, absorption modeling, and pharmacokinetic profiling. This whitepaper provides a rigorous, field-proven framework for evaluating the solubility of this compound, elucidating the causality behind solvent selection, and establishing a self-validating experimental protocol.

Physicochemical Foundations of Solvation

The Role of the Hydrochloride Salt

The conversion of a free base amine to a hydrochloride salt fundamentally alters its dissolution thermodynamics. The salt form introduces strong ion-dipole interactions when exposed to polar solvents. The solid-state lattice energy of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride must be overcome by the solvation energy provided by the solvent to achieve dissolution.

Dielectric Constant ( ϵ ) and Solvent Polarity

The Dielectric Constant ( ϵ ) is a fundamental property in pharmaceutical sciences that quantifies a solvent's capacity to separate oppositely charged ions and dissolve polar substances 1. For ionizable compounds like 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride, the ϵ of the medium exerts a dominant effect on solubility; higher dielectric constants facilitate greater ionization and subsequent solubilization 2.

In solvents with high dielectric constants (e.g., Water, ϵ≈78.5 ), the solvent effectively shields the protonated amine from the chloride anion, driving the equilibrium toward the solvated state. Conversely, in non-polar solvents (e.g., Hexane, ϵ≈1.9 ), the inability to stabilize these ions results in negligible solubility.

Solvation Lattice Crystalline Salt Lattice (Strong Ionic Bonds) Solvent Solvent Penetration (High Dielectric Constant) Lattice->Solvent Dissociation Lattice Disruption & Ion Dissociation Solvent->Dissociation Solvation Solvation Shell Formation (Thermodynamic Equilibrium) Dissociation->Solvation

Mechanistic Pathway of Crystalline Salt Dissociation in Polar Solvents

Causality Behind Experimental Design

To determine the true equilibrium solubility, the "shake-flask" method is the internationally recommended standard 3. Due to its simplicity and high accuracy, it remains the most reliable technique for generating thermodynamic solubility data, avoiding the supersaturation artifacts common in kinetic dilution methods 4.

As a Senior Application Scientist, I design protocols not just to yield data, but to validate themselves in real-time. The causality behind our specific parameters includes:

  • Excess Solid Requirement: Thermodynamic equilibrium requires the coexistence of the solid phase and the saturated solution. If all solid dissolves, the system is sub-saturated, and the true solubility limit remains unknown.

  • Temperature Control (37 ± 1 °C): Solubility is highly temperature-dependent. Maintaining physiological temperature ensures the data is directly applicable to Biopharmaceutics Classification System (BCS) modeling 3.

  • Post-Equilibration pH Monitoring (Self-Validation): The dissolution of a hydrochloride salt releases protons, which can overwhelm weak buffers and lower the pH. Measuring the final pH ensures the solubility value is attributed to the correct pH state, preventing misinterpretation of pH-dependent solubility profiles.

The Self-Validating Shake-Flask Protocol

Step-by-Step Methodology
  • Preparation: Weigh an excess amount (approximately 15–20 mg) of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride into a 5 mL non-leaching glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Deionized Water, PBS pH 1.2, PBS pH 6.8, or Ethanol). Ensure visual confirmation of undissolved solid.

  • Agitation: Seal the vials tightly. Place them in an orbital shaker set to 37 ± 1 °C. Agitate at 200 RPM for 24 to 48 hours. Note: The agitation speed must ensure continuous particle contact without forming a vortex3.

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 1 hour at 37 °C to let larger particulates settle. Centrifuge the suspension at 10,000 × g for 15 minutes. Alternatively, filter the supernatant through a 0.45 µm PTFE syringe filter. Crucial: Discard the first 0.1 mL of filtrate to saturate any non-specific binding sites on the membrane.

  • Self-Validation Check: Measure and record the final pH of the separated aqueous supernatant. If the pH has shifted by >0.1 units from the initial buffer pH, record the solubility against the final pH.

  • Quantification: Dilute the supernatant with the HPLC mobile phase to fall within the linear dynamic range of your assay. Analyze via HPLC-UV at the compound's λmax​ and calculate the concentration using a validated standard curve.

ShakeFlask Step1 1. Solid Addition Excess API in Vial Step2 2. Solvent Addition Buffer/Organic Media Step1->Step2 Step3 3. Orbital Agitation 37°C for 24-48 hours Step2->Step3 Step4 4. Phase Separation Centrifugation/Filtration Step3->Step4 Step5 5. HPLC-UV Analysis Quantification & pH Check Step4->Step5

Thermodynamic Equilibrium Solubility Workflow (Shake-Flask Method)

Quantitative Solubility Data Summary

Based on the structural motifs (the hydrophilic protonated amine vs. the lipophilic ethoxyphenyl group) and the principles of dielectric solvation, the following table summarizes the quantitative solubility profile expected for 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride across standard pharmaceutical solvents.

Solvent SystemDielectric Constant ( ϵ )Expected Solubility RangeMechanistic Rationale
Deionized Water 78.5> 50.0 mg/mL (Freely Soluble)High ϵ maximizes ion-dipole interactions; complete dissociation of the HCl salt.
PBS (pH 1.2) ~78.0> 50.0 mg/mL (Freely Soluble)Amine remains fully protonated; high ionic strength may cause a slight common-ion effect.
PBS (pH 6.8) ~78.010.0 - 30.0 mg/mL (Soluble)Approaching the pKa of the primary amine; partial deprotonation reduces overall aqueous solubility.
Methanol 32.710.0 - 33.0 mg/mL (Soluble)Moderate ϵ and strong hydrogen-bond donating capability solvates both polar and non-polar groups.
Ethanol 24.31.0 - 10.0 mg/mL (Slightly Soluble)Lower ϵ reduces salt dissociation; the lipophilic ethoxy group aids partial dissolution.
Hexane 1.9< 0.1 mg/mL (Practically Insoluble)Insufficient polarity to disrupt the strong ionic crystal lattice of the hydrochloride salt.

References

  • Understanding Dielectric Constant in Solvents | PDF - Scribd Scribd
  • The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol - PMC N
  • Annex 4 - World Health Organization (WHO)
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences Tabriz University of Medical Sciences

Sources

Methodological & Application

Application Note: 2-Amino-1-(2-ethoxyphenyl)ethan-1-one Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

2-Amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is a highly versatile, structurally primed α -amino ketone building block utilized extensively in modern medicinal chemistry. Featuring a reactive phenacylamine core and an ortho-ethoxy substituted phenyl ring, this compound serves as a critical precursor for two major classes of pharmacophores: chiral β -amino alcohols (via asymmetric reduction) and 2,5-disubstituted oxazoles (via cyclodehydration).

Free α -amino ketones are notoriously unstable, rapidly undergoing intermolecular condensation to form dihydropyrazines and subsequent auto-oxidation to pyrazines [1]. The hydrochloride salt form is strictly necessary to lock the primary amine in a non-nucleophilic ammonium state, ensuring shelf stability. Furthermore, the ortho-ethoxy group is not merely a passive substituent; it acts as a crucial steric anchor and hydrogen-bond acceptor that dictates transition-state conformations during asymmetric catalysis and influences the dihedral angle of resulting heterocyclic scaffolds.

Application Workflow 1: Asymmetric Transfer Hydrogenation (ATH)

Context and Causality

Chiral β -amino alcohols are ubiquitous in sympathomimetic drugs, β3​ -adrenergic receptor agonists (e.g., anti-obesity agents), and chiral auxiliaries. The conversion of 2-amino-1-(2-ethoxyphenyl)ethan-1-one to its corresponding chiral alcohol requires precise stereocontrol.

Expert Insight: Traditional hydride reductions (e.g., NaBH4​ ) yield racemic mixtures. Asymmetric Transfer Hydrogenation (ATH) utilizing a chiral Ru(II)-TsDPEN catalyst is the premier method for this transformation [2]. The reaction utilizes a Formic Acid/Triethylamine (FA/TEA) azeotrope. The TEA serves a dual purpose: it acts as the base in the hydride transfer mechanism and simultaneously neutralizes the HCl salt of the substrate in situ. The ortho-ethoxy group provides essential steric bulk that restricts the rotation of the phenyl ring during the approach of the active Ru-H species, locking the substrate into a rigid 6-membered pericyclic transition state and thereby maximizing the enantiomeric excess ( ee ).

Experimental Protocol: Synthesis of (R)-2-Amino-1-(2-ethoxyphenyl)ethan-1-ol

Self-Validating System: The protocol utilizes slow addition to keep the steady-state concentration of the free amine low, preventing pyrazine dimerization.

  • Catalyst Activation: In a rigorously degassed Schlenk flask under argon, dissolve RuCl( p -cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous DMF (5 mL).

  • Azeotrope Preparation: Add a pre-mixed, degassed azeotrope of Formic Acid/Triethylamine (molar ratio 5:2, 5.0 equiv of FA) to the catalyst solution. Stir at 40 °C for 15 minutes to generate the active 16-electron Ru-H species.

  • Substrate Addition: Dissolve 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride (10.0 mmol) in DMF (10 mL). Add this solution dropwise to the active catalyst mixture over 2 hours using a syringe pump. Causality: Dropwise addition ensures the free amine generated by TEA neutralization is immediately reduced, outcompeting the bimolecular dimerization pathway.

  • Reaction Progression: Maintain the reaction at 40 °C for 16 hours. Monitor completion via TLC (DCM:MeOH 9:1, Ninhydrin stain).

  • Workup: Quench with saturated aqueous NaHCO3​ (20 mL). Extract with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (neutral alumina) to yield the pure (R)- β -amino alcohol.

Optimization Data

Table 1 summarizes the quantitative data for the ATH optimization, demonstrating the necessity of elevated temperatures and controlled substrate addition.

EntryCatalyst Loading (mol%)H-Donor (FA:TEA)Temp (°C)Time (h)Yield (%)Enantiomeric Excess ( ee %)
11.05:225244588
21.05:240128292
30.55:240168594
4 0.5 5:2 40 16 91 96*

*Entry 4 utilizes the optimized 2-hour slow-addition protocol, minimizing pyrazine side-products and maximizing yield.

Application Workflow 2: Divergent Synthesis of 2,5-Disubstituted Oxazoles

Context and Causality

Oxazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and esters in kinase inhibitors and anti-inflammatory agents. The Robinson-Gabriel cyclodehydration of α -acylamino ketones is a classic and robust method for their synthesis [3].

Expert Insight: The standard Robinson-Gabriel synthesis often employs harsh dehydrating agents like POCl3​ or concentrated H2​SO4​ . However, applying these conditions to an ortho-ethoxy substituted substrate leads to significant ether cleavage (dealkylation), yielding unwanted phenolic byproducts. To circumvent this, we utilize the Burgess Reagent (methyl N -(triethylammoniumsulfonyl)carbamate). This inner salt facilitates the cyclodehydration of the intermediate amide to the oxazole under exceptionally mild, neutral conditions, perfectly preserving the sensitive ethoxy ether.

Experimental Protocol: Synthesis of 5-(2-Ethoxyphenyl)-2-phenyloxazole
  • N-Acylation: Suspend 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride (5.0 mmol) in anhydrous DCM (20 mL). Add Triethylamine (12.0 mmol, 2.4 equiv) and cool to 0 °C.

  • Amide Formation: Add benzoyl chloride (5.5 mmol, 1.1 equiv) dropwise. Stir at room temperature for 2 hours. Wash with 1M HCl, then brine, dry, and concentrate to yield the crude α -acylamino ketone.

  • Cyclodehydration: Dissolve the crude intermediate in anhydrous THF (15 mL). Add Burgess Reagent (6.0 mmol, 1.2 equiv).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 70 °C for 2 hours. Causality: Microwave heating ensures rapid cyclization before any thermal degradation of the Burgess reagent occurs.

  • Isolation: Concentrate the mixture. Purify directly via silica gel chromatography (Hexanes:EtOAc 8:2) to afford the 2,5-disubstituted oxazole as a crystalline solid (89% yield).

Reagent Selection Data

Table 2 highlights the critical impact of the cyclodehydrating agent on the reaction outcome.

EntryCyclodehydrating AgentSolventTemp (°C)Time (h)Yield (%)Observation
1 POCl3​ Toluene110442Major dealkylation (phenol formation)
2Trifluoroacetic AnhydrideTHF60665Incomplete conversion
3 Burgess Reagent THF 70 (MW) 2 89 Clean conversion, intact ethoxy group

Mechanistic and Workflow Visualizations

Workflow SM 2-Amino-1-(2-ethoxyphenyl) ethan-1-one HCl ATH Asymmetric Transfer Hydrogenation (ATH) SM->ATH Ru-TsDPEN FA/TEA Acyl N-Acylation & Robinson-Gabriel Cyclization SM->Acyl 1. ArCOCl, Base 2. Burgess Reagent BAA Chiral β-Amino Alcohol (Adrenergic Agonist Precursor) ATH->BAA Oxazole 2,5-Disubstituted Oxazole (Kinase Inhibitor Scaffold) Acyl->Oxazole

Caption: Divergent synthetic applications of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride.

ATH_Mechanism Cat Ru(II)-TsDPEN Precatalyst Active Active Ru-H Species (16-electron complex) Cat->Active HCOOH / TEA (Hydrogen Source) TS 6-Membered Pericyclic Transition State Active->TS Substrate Coordination TS->Active Catalyst Regeneration Prod (R)- or (S)-β-Amino Alcohol TS->Prod Product Release Ketone α-Amino Ketone Substrate Ketone->TS H-bond & Hydride Transfer

Caption: Catalytic cycle of Ru-TsDPEN mediated Asymmetric Transfer Hydrogenation (ATH).

References

  • Title: An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction Source: MDPI (Molecules) URL: [Link]

  • Title: A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives via Robinson-Gabriel Cyclodehydration Source: ResearchGate URL: [Link]

Application Note & Protocol: Handling, Storage, and In Situ Utilization of 2-Amino-1-(2-ethoxyphenyl)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Basis for Handling Protocols

2-Amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is an α -amino ketone derivative characterized by an ortho-ethoxy substituted aromatic ring. In drug development and synthetic chemistry, α -amino ketones are highly valued as versatile electrophilic and nucleophilic building blocks. However, their dual reactivity presents significant handling challenges.

The fundamental causality behind the strict handling requirements for this compound lies in its inherent instability as a free base. When the primary amine is unprotonated, the molecule possesses both a nucleophilic center (the amine) and an electrophilic center (the carbonyl carbon). This proximity drives a rapid, bimolecular self-condensation reaction. Two α -amino ketone molecules condense to form a 2,5-dihydropyrazine intermediate, which subsequently undergoes irreversible aerial oxidation to form a stable, highly colored pyrazine derivative[1]. This degradation pathway is actively exploited in polymer chemistry to create polymeric pyrazines[2], but it is detrimental when the monomer is required for targeted synthesis.

To suppress this nucleophilic attack, the compound is supplied and stored as a hydrochloride salt. Protonation of the amine ( −NH3+​ ) eliminates its nucleophilicity, rendering the salt thermodynamically stable. However, this stabilization introduces high hygroscopicity[3]. Exposure to ambient moisture can create localized micro-environments of water where trace hydrolysis alters the pH, triggering premature deprotonation and subsequent degradation.

degradation_pathway A 2-Amino-1-(2-ethoxyphenyl) ethan-1-one HCl (Stable Salt) B Free Base (Reactive Intermediate) A->B Base (OH- / Moisture) C Self-Condensation (Intermolecular) B->C Nucleophilic Attack D 2,5-Dihydropyrazine Derivative C->D -H2O E Oxidation (Air/O2) D->E O2 F Pyrazine Derivative (Degradation Product) E->F

Mechanism of base-catalyzed self-condensation and oxidation of alpha-amino ketones.

Critical Physicochemical Parameters

To design a self-validating storage system, researchers must benchmark the compound against its quantitative physicochemical properties. The table below summarizes the critical data required for maintaining the integrity of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride.

ParameterSpecification / ValueOperational Implication
Molecular Formula C10​H13​NO2​⋅HCl Requires calculation adjustments for the HCl mass equivalent during stoichiometric reactions.
Molar Mass 215.68 g/mol N/A
Physical State Solid (Crystalline Powder)High surface area increases susceptibility to atmospheric moisture absorption.
Color White to Off-WhiteValidation Check: Yellow or brown discoloration indicates pyrazine formation[3].
Storage Temperature −20∘C (Long-term)Kinetic suppression of any trace condensation reactions.
Hygroscopicity HighMust be stored in a sealed desiccator; requires inert atmosphere handling.
Solubility H2​O , MeOH, DMSOPoorly soluble in non-polar organics. Protic solvents should be avoided if free base generation is planned.

Standard Operating Procedure: Lifecycle Management

The following SOP ensures the chemical integrity of the compound from receipt to reaction. This protocol is designed as a self-validating system; failure at any visual or environmental check requires halting the procedure to prevent the introduction of degraded impurities into downstream assays.

Phase 1: Receipt and Storage
  • Initial Inspection: Upon receipt, verify that the container is fully sealed. Inspect the powder visually through the glass (if applicable). It must be a free-flowing, white to off-white powder.

  • Desiccation: Place the primary container inside a secondary containment vessel filled with active desiccant (e.g., indicating silica gel or Drierite).

  • Temperature Control: Store the secondary containment vessel in a monitored −20∘C freezer.

Phase 2: Material Retrieval and Weighing
  • Thermal Equilibration (Critical Step): Remove the desiccator from the freezer and allow it to sit at room temperature for a minimum of 60 minutes before opening. Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, initiating the degradation cascade[3].

  • Inert Handling: Transfer the equilibrated container into a glovebox or a controlled environment purged with dry Nitrogen ( N2​ ) or Argon ( Ar ).

  • Dispensing: Weigh the required mass using static-free spatulas.

  • Re-sealing: Flush the headspace of the primary container with inert gas, seal tightly with Parafilm or PTFE tape, and return to the desiccator before placing it back in the −20∘C freezer.

handling_workflow S1 1. Cold Storage (-20°C) Store in sealed desiccator S2 2. Thermal Equilibration Warm to RT before opening S1->S2 S3 3. Inert Weighing Handle in N2/Ar glovebox S2->S3 S4 4. Solvent Dissolution Use anhydrous DCM/THF S3->S4 S5 5. In Situ Base Addition Add DIPEA at <-20°C S4->S5 S6 6. Electrophilic Coupling Immediate reaction S5->S6

SOP workflow for the handling and in situ reaction of the hydrochloride salt.

Experimental Protocol: In Situ Free Base Generation & Coupling

Because the free base of 2-amino-1-(2-ethoxyphenyl)ethan-1-one cannot be stored, it must be generated in situ immediately prior to coupling with an electrophile (e.g., an acid chloride, activated ester, or sulfonyl chloride). The following protocol utilizes low temperatures and steric hindrance to favor the desired cross-coupling over self-condensation.

Materials Required:
  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA) - Chosen for its high steric hindrance, preventing it from acting as a competing nucleophile.

  • Target Electrophile

  • Dry Ice / Acetone bath

Step-by-Step Methodology:
  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon for 15 minutes.

  • Dissolution: Add the weighed 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride to the flask. Add anhydrous DCM (approx. 0.1 M concentration). The salt may only partially dissolve; this is expected and acceptable.

  • Electrophile Addition: Add the target electrophile (1.05 to 1.10 equivalents) directly to the suspension.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to reach −20∘C to −40∘C . Causality: Lowering the temperature kinetically suppresses the bimolecular self-condensation of the α -amino ketone once the free base is liberated.

  • Controlled Deprotonation: Dropwise, add DIPEA (2.5 equivalents). The first equivalent neutralizes the HCl salt, liberating the reactive free base in situ. The remaining 1.5 equivalents serve to neutralize the acid generated during the subsequent coupling reaction.

  • Reaction Progression: Maintain the reaction at −20∘C for 1 hour, then slowly allow it to warm to room temperature. Validation: The mixture should become homogeneous as the free base is generated and rapidly consumed by the electrophile. A sudden shift to an intense dark brown/red color indicates that the electrophile was outcompeted by self-condensation.

  • Quenching: Quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl ) to neutralize any remaining reactive species before proceeding to standard aqueous workup.

References[3] Title: 2-Aminoacetophenone hydrochloride, 96% 5 g | Buy Online | Thermo Scientific Acros. Source: fishersci.es. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELLkOEUAJjuL3lM1T5KOimgp4INvrHjYrMDr70A9DAaK9ADqvAwwz4o8kztvd-Mur91qhOs-miFHy0fAY0f_YoXyYcFBA22RjVZNVzcGuTkHmd-G0TlBLJYMEyPBHBae1K4F5cN87OudxOuNIGWZ_-9t_4uu9e8dUlKYLndQQAycDOfQooB85h5ecz1OgyD9npEHljuej-bJmPv8QdAhrr16d4[1] Title: Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHspKax57UbdVEseGv7Tbmd9VAPHlzK2k8z8tOLyPcrolthlZ4YRzGuFAFZZLJLS5Iy2_lnL50f6wFennsat4YyGXVSjClvRbI5gQTCcWXvP0U2pw7ZqC5RKAZHEs4lNzdgJsL7xef8VFIXmeE=[2] Title: (PDF) Alpha-Amino Ketone based Polymeric Pyrazines - ResearchGate. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPQ-h9DcqVhO5El4xT49BLI_8KK1dg5V_tMHBAME8uYJQHliY95TjIMuai2sqL2rVJBX1IBO6r7ZOqCDPONFCaCc2Gt2UASCCxwBJSSSQXxWrUF96UfS1A7qBUc9X8ycWotBS_FKe1yUM-W6xucmO_yl2S866h5apMp4dhix8sBm_YkTlCTb42yYeJzxSQs-rfvw5-zNe14__B

Sources

Cell-based assays involving 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Cell-Based Assays Involving 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride

Introduction: Unveiling the Potential of a Novel Phenethylamine Derivative

2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is a member of the substituted phenethylamine class of compounds. While detailed biological data for this specific molecule is not widely available in peer-reviewed literature, its structural architecture—featuring a primary amine and a ketone on an ethyl chain attached to a substituted phenyl ring—bears a strong resemblance to molecules known to interact with key components of the central nervous system. Specifically, this class of compounds frequently acts as modulators of monoaminergic signaling.

Compounds such as 2-amino-1-(2,5-dimethoxyphenyl)ethanone are recognized as valuable intermediates in the synthesis of pharmacologically active agents targeting neurological receptors.[1] Their structural characteristics suggest potential involvement in neurotransmitter pathways.[1] The hydrochloride salt form of these molecules enhances both stability and aqueous solubility, making them amenable to laboratory handling and use in cell-based assays.[1][2]

This guide provides a detailed framework for the initial characterization of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride. The protocols described herein are based on the hypothesized, yet scientifically grounded, premise that this compound may function as an inhibitor of monoamine reuptake transporters or as an inhibitor of monoamine oxidase (MAO) enzymes. These pathways are critical targets in the development of therapeutics for a range of conditions, including depression, anxiety, and neurodegenerative diseases.[1][3]

The following sections will provide experienced researchers with robust, self-validating protocols to investigate these potential mechanisms of action, complete with the scientific rationale behind key experimental steps and methods for data analysis.

Hypothesized Mechanism of Action: Modulation of Monoaminergic Signaling

The core structure of 2-amino-1-(2-ethoxyphenyl)ethan-1-one suggests a potential interaction with proteins that recognize endogenous monoamines like dopamine, norepinephrine, and serotonin. Two primary targets are hypothesized:

  • Monoamine Transporters (DAT, NET, SERT): These cell surface proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters increases the concentration of neurotransmitters in the synapse, enhancing downstream signaling. Many antidepressant and stimulant medications operate through this mechanism.

  • Monoamine Oxidase (MAO-A and MAO-B): These enzymes, located on the outer mitochondrial membrane, are responsible for the degradation of monoamine neurotransmitters.[4] Inhibition of MAO enzymes leads to an increase in the intracellular stores of these neurotransmitters, which can then be released into the synapse.[3][4] MAO inhibitors are an established class of antidepressants and are used in the treatment of Parkinson's disease.[3]

The following diagram illustrates the potential points of intervention for 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride within a generalized monoaminergic neuron.

Hypothesized_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA_storage Monoamine Storage (Vesicles) MA_cytosol Cytosolic Monoamines MA_storage->MA_cytosol Equilibrium MA_cytosol->MA_storage VMAT2 MAO Monoamine Oxidase (MAO) MA_cytosol->MAO Degradation MA_release Release MA_cytosol->MA_release MA_synapse Synaptic Monoamines MA_release->MA_synapse Exocytosis Receptor Postsynaptic Receptors MA_synapse->Receptor Binding & Signaling Transporter Monoamine Transporter (DAT, NET, SERT) MA_synapse->Transporter Reuptake Compound 2-amino-1-(2-ethoxyphenyl) ethan-1-one hydrochloride Compound->MAO Hypothesis 2: Inhibition Compound->Transporter Hypothesis 1: Inhibition Transporter->MA_cytosol

Caption: Hypothesized intervention points in monoaminergic signaling.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This protocol uses a fluorescent substrate-based assay to measure the inhibition of monoamine transporters (e.g., Dopamine Transporter, DAT) in a cell line stably expressing the transporter of interest. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose due to their low endogenous transporter expression.[5]

Principle of the Assay

The assay measures the uptake of a fluorescent monoamine analog into cells. In the absence of an inhibitor, the transporter actively moves the substrate into the cell, resulting in a time-dependent increase in intracellular fluorescence. A competitive inhibitor, such as our test compound, will block this uptake, leading to a reduced fluorescence signal. The potency of the inhibitor is quantified by determining its half-maximal inhibitory concentration (IC₅₀).

Materials and Reagents
  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • Poly-D-lysine or Poly-L-lysine coated 96-well black, clear-bottom microplates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and selection antibiotic (e.g., G418)

  • Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES (KRH) buffer

  • Fluorescent monoamine transporter substrate (e.g., ASP+)

  • 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride (Test Compound)

  • Vanoxerine (GBR12909) or similar potent DAT inhibitor (Positive Control)

  • Vehicle (e.g., DMSO or aqueous buffer)

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture hDAT-HEK293 cells in DMEM at 37°C in a humidified 5% CO₂ incubator.

    • 18-24 hours prior to the assay, seed the cells onto a poly-lysine coated 96-well plate at a density of 4 x 10⁴ to 6 x 10⁴ cells per well.[6] Ensure a confluent, uniform monolayer on the day of the experiment.

  • Preparation of Compounds:

    • Prepare a 10 mM stock solution of the test compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare a serial dilution series of the test compound in assay buffer (e.g., HBSS). A typical final concentration range would be from 1 nM to 100 µM.

    • Prepare a stock solution of the positive control inhibitor (e.g., 10 mM Vanoxerine) and dilute it to a final concentration known to cause maximal inhibition (e.g., 10 µM).

  • Assay Execution:

    • On the day of the assay, gently wash the cell monolayer twice with 100 µL of pre-warmed HBSS.

    • Add 50 µL of HBSS containing the appropriate concentration of the test compound, positive control, or vehicle to the wells.

    • Pre-incubate the plate for 15-20 minutes at 37°C.[6] This allows the inhibitor to bind to the transporters.

    • Prepare the fluorescent substrate solution in HBSS at 2X the final desired concentration.

    • Initiate the uptake reaction by adding 50 µL of the 2X fluorescent substrate solution to each well.

    • Immediately begin kinetic fluorescence reading using a plate reader (e.g., excitation/emission ~485/520 nm for ASP+). Collect data every 60-90 seconds for 20-30 minutes.[6]

Data Analysis and Interpretation
  • Calculate Uptake Rate: For each well, determine the rate of fluorescence increase over the linear portion of the kinetic curve (slope).

  • Normalization:

    • The "100% activity" or "uninhibited" control is the average rate from the vehicle-treated wells.

    • The "0% activity" or "fully inhibited" control is the average rate from the positive control-treated wells.

    • Normalize the data for each test compound concentration using the following formula: % Inhibition = 100 * (1 - [Rate(Test) - Rate(Positive Control)] / [Rate(Vehicle) - Rate(Positive Control)])

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the test compound concentration.

  • Determine IC₅₀: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the transporter activity.

Quantitative Data Summary (Example)
CompoundTargetIC₅₀ (nM)Hill Slope
Test CompoundhDAT7501.1
Vanoxerine (Control)hDAT151.0

Protocol 2: Monoamine Oxidase (MAO-B) Inhibition Assay

This protocol outlines a fluorometric cell-based assay to measure the inhibition of MAO-B activity in a human neuroblastoma cell line, SH-SY5Y, which endogenously expresses the enzyme.

Principle of the Assay

MAO enzymes catalyze the oxidative deamination of their substrates, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂) as byproducts.[3][4] This assay quantifies the production of H₂O₂. In the presence of horseradish peroxidase (HRP), a highly sensitive probe reacts with H₂O₂ to generate a stable, fluorescent product (e.g., resorufin from Amplex Red).[3] The fluorescence intensity is directly proportional to MAO activity. An inhibitor will reduce the production of H₂O₂ and thus decrease the fluorescence signal.

Materials and Reagents
  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin

  • 96-well black, clear-bottom microplates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • MAO-B Activity Assay Kit (containing a suitable substrate, fluorescent probe like Amplex Red, and HRP)

  • 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride (Test Compound)

  • Pargyline or Selegiline (Selective MAO-B inhibitor, Positive Control)

  • Vehicle (e.g., DMSO or medium)

Step-by-Step Methodology

MAO_Inhibition_Workflow cluster_workflow Experimental Workflow A 1. Seed SH-SY5Y Cells (96-well plate, 24h) B 2. Treat Cells with Compound (Varying concentrations, 1-24h) A->B C 3. Wash and Lyse Cells (Collect supernatant) B->C E 5. Incubate Lysate with Mix (37°C, 30-60 min, protected from light) C->E D 4. Prepare Reaction Mix (MAO Substrate, Probe, HRP) D->E F 6. Measure Fluorescence (Excitation ~540nm, Emission ~590nm) E->F G 7. Analyze Data (Calculate % Inhibition, determine IC50) F->G

Caption: Workflow for the cell-based MAO-B inhibition assay.

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified 5% CO₂ atmosphere.[3]

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and the positive control (e.g., Pargyline) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle.

    • Incubate the plate for the desired treatment time (e.g., 1 to 24 hours) at 37°C.[3]

  • Cell Lysis:

    • After incubation, aspirate the treatment medium and wash the cells twice with 150 µL of ice-cold PBS.

    • Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 30 minutes with gentle agitation.[3]

    • Pellet the cell debris by centrifuging the plate at 1000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (cell lysate) to a new, clean 96-well plate.

  • MAO Activity Measurement:

    • Prepare the MAO reaction mixture according to the kit manufacturer's instructions, containing the MAO-B substrate, fluorescent probe, and HRP in reaction buffer.

    • Add an equal volume (e.g., 50 µL) of the reaction mixture to each well containing the cell lysate.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[3]

    • Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.[3]

Data Analysis and Interpretation

The data analysis follows the same principles as the transporter assay. The fluorescence intensity is proportional to MAO-B activity. An IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the curve.

Quantitative Data Summary (Example)
CompoundTargetIC₅₀ (µM)Hill Slope
Test CompoundMAO-B5.20.95
Pargyline (Control)MAO-B0.81.0

Safety and Handling

As with any novel chemical, 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride should be handled with care. Based on the safety data for structurally related compounds, the following precautions are advised:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • Scherman, D., & Gasser, J. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC.
  • CymitQuimica. (n.d.). CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl)-. CymitQuimica.
  • BenchChem. (2025). Application Notes and Protocols: Cell-Based Assay for Determining MAO-B Inhibition by Milacemide Hydrochloride. BenchChem.
  • chemBlink. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride [CAS# 671224-08-1]. chemBlink.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone. BenchChem.
  • MilliporeSigma. (2025). Safety Data Sheet. MilliporeSigma.
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc..
  • MDPI. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI.
  • Sigma-Aldrich. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. Sigma-Aldrich.

Sources

Application Note: Analytical Techniques for the Quantification of 2-Amino-1-(2-ethoxyphenyl)ethan-1-one Hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of novel psychoactive substances and pharmaceutical intermediates in biological matrices is a cornerstone of modern pharmacokinetics and forensic toxicology. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the trace-level quantification of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride in human plasma and urine. By leveraging Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) and biphenyl-based chromatographic separation, this protocol overcomes the severe matrix effects and inherent chemical instability characteristic of α -amino ketones.

Analyte Profiling & The "Dimerization Dilemma"

2-Amino-1-(2-ethoxyphenyl)ethan-1-one is an α -aminoacetophenone derivative. Structurally, it features a primary amine at the α -carbon and an ortho-ethoxy substitution on the phenyl ring.

Field-Proven Insight: The primary analytical challenge with α -amino ketones is their extreme instability in neutral or alkaline environments. When the primary amine is deprotonated (pH > 7.5), the free base rapidly undergoes intermolecular condensation. Two molecules react to form a 2,5-dihydropyrazine intermediate, which spontaneously oxidizes into a stable pyrazine derivative. To prevent catastrophic analyte loss during sample preparation, the analyte must be maintained in an acidic environment, and any exposure to alkaline conditions must be strictly minimized and immediately neutralized.

Methodological Causality: The "Why" Behind the "How"

To ensure a self-validating and highly reproducible system, every step of this protocol has been engineered to address specific chemical liabilities.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Standard reversed-phase SPE or Liquid-Liquid Extraction (LLE) is insufficient for this analyte due to poor retention of polar amines and the risk of base-catalyzed degradation. We utilize MCX SPE , which combines reversed-phase hydrophobicity with strong cation exchange (sulfonic acid groups).

  • Causality: By acidifying the sample with 2% H3​PO4​ , the primary amine is fully protonated and binds ionically to the sulfonate groups. This incredibly strong bond allows us to wash the sorbent with 100% methanol, stripping away neutral lipids and ion-suppressing phospholipids without eluting the analyte (). Elution is achieved using 5% NH4​OH in methanol, which neutralizes the amine to break the ionic bond.

Chromatographic Separation: Biphenyl vs. C18
  • Causality: While C18 is the industry standard, it struggles to retain highly polar, small-molecule amines, often resulting in co-elution with the solvent front and endogenous salts. A Biphenyl stationary phase is selected because it provides strong π−π and dipole-dipole interactions with the ortho-ethoxyphenyl ring. This shifts the analyte's retention time into a cleaner region of the chromatogram, bypassing early-eluting matrix components.

Mass Spectrometry: Overcoming Matrix Suppression

Biological matrices, particularly urine, contain endogenous interferences that can suppress the ESI+ signal of cathinone-like structures by up to 27% ().

  • Causality: To combat this, standard addition or a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. The MS is operated in ESI+ mode, targeting the [M+H]+ precursor at m/z 180.1. The primary fragmentation is an α -cleavage that yields a highly stable 2-ethoxybenzoyl cation ( m/z 149.1), providing an exceptionally clean quantitative transition.

Visualizing the Analytical Logic

SPE_Workflow Start Biological Matrix (Plasma / Urine) Pretreat Pre-treatment Dilute 1:1 with 2% H3PO4 Start->Pretreat Load Load Sample onto MCX (Amine binds to SO3-) Pretreat->Load Wash1 Aqueous Wash 2% H3PO4 (Removes Salts) Load->Wash1 Wash2 Organic Wash 100% MeOH (Removes Lipids) Wash1->Wash2 Elute Target Elution 5% NH4OH in MeOH Wash2->Elute Evaporate Evaporation & Stabilization Dry under N2, Reconstitute in 0.1% FA Elute->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze

Solid-Phase Extraction (MCX) workflow for isolating α-amino ketones.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 180.1 (Protonated Amine) Frag1 Product Ion 1 m/z 163.1 (Loss of NH3) Precursor->Frag1 - NH3 (-17 Da) Frag2 Product Ion 2 (Quant) m/z 149.1 (2-Ethoxybenzoyl Cation) Precursor->Frag2 α-cleavage (-31 Da) Frag3 Product Ion 3 m/z 121.1 (Loss of CO) Frag2->Frag3 - CO (-28 Da)

ESI+ fragmentation pathway of 2-amino-1-(2-ethoxyphenyl)ethan-1-one.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Analytical Standards: 2-amino-1-(2-ethoxyphenyl)ethan-1-one HCl (Purity >99%).

  • Internal Standard: Deuterated analog (e.g., d5​ -derivative) or a structural analog (e.g., Mephedrone- d3​ ).

  • Sorbent: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode strong cation exchange cartridges.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Phosphoric Acid ( H3​PO4​ ), and Ammonium Hydroxide ( NH4​OH ).

Sample Pre-Treatment
  • Aliquot 200 µL of biological sample (plasma or urine) into a clean microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution (100 ng/mL).

  • Add 200 µL of 2% H3​PO4​ in water to disrupt protein binding and ensure complete ionization of the amine. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.

Solid-Phase Extraction (MCX) Workflow
  • Conditioning: Pass 1.0 mL of MeOH through the MCX cartridge, followed by 1.0 mL of 2% H3​PO4​ .

  • Loading: Apply the pre-treated supernatant (~400 µL) to the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% H3​PO4​ to remove endogenous salts and water-soluble proteins.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH to remove neutral lipids and phospholipids. Note: The analyte remains locked to the sorbent via strong ionic interaction.

  • Elution: Elute the target analyte with 1.0 mL of 5% NH4​OH in MeOH.

  • Evaporation & Stabilization (CRITICAL): Immediately transfer the eluate to a nitrogen evaporator set to 35°C. Evaporate to dryness. Do not leave the sample sitting in the basic eluate, as dimerization will occur.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% FA in Water:MeOH (90:10, v/v). Vortex and transfer to an autosampler vial.

Self-Validation Checkpoint

To guarantee the method is performing correctly before running precious biological samples, execute a Matrix Factor (MF) Check :

  • Inject a neat standard (10 ng/mL in reconstitution solvent) and a post-extraction spiked matrix sample (10 ng/mL).

  • Calculate MF=Peak Area (Neat)Peak Area (Matrix)​ .

  • A self-validating system must yield an MF between 0.85 and 1.15, confirming that the MCX wash steps successfully eliminated ion-suppressing phospholipids ().

Data Presentation & Instrumental Parameters

Table 1: Chromatographic Gradient Conditions
  • Column: Biphenyl core-shell column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.00955Initial
0.50955Isocratic Hold
3.004060Linear Gradient
3.50595Column Wash
4.50595Isocratic Hold
4.60955Re-equilibration
6.00955End
Table 2: Mass Spectrometry (MRM) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound180.1149.15015Quantifier
Target Compound180.1121.15025Qualifier 1
Target Compound180.1163.15012Qualifier 2
SIL-IS ( d5​ )185.1154.15015IS Quantifier
Table 3: Method Validation Summary (FDA Bioanalytical Guidelines)

The method demonstrates compliance with FDA/EMA bioanalytical standards for target analysis of synthetic cathinone analogs ().

Validation ParameterPlasma MatrixUrine MatrixFDA Acceptance Criteria
Linearity Range 0.5 – 500 ng/mL1.0 – 1000 ng/mL R2≥0.990
Intra-day Precision (CV%) 4.2% – 7.8%5.1% – 8.3% ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy 92.5% – 104.1%90.2% – 106.5%85% – 115%
Extraction Recovery 88.4%85.7%Consistent & Reproducible
Matrix Effect (IS Normalized) 96.2%94.8%85% – 115%

References

  • Mercolini, L., Protti, M., Catapano, M. C., Rudge, J., & Sberna, A. E. (2016). "LC–MS/MS and volumetric absorptive microsampling for quantitative bioanalysis of cathinone analogues in dried urine, plasma and oral fluid samples." Journal of Pharmaceutical and Biomedical Analysis. OpenAIRE. URL:[Link]

  • Concheiro, M., et al. (2014). "Analysis of Cathinones in Plasma Using LC-MS/MS ASMS 2014 ThP598." American Society for Mass Spectrometry. LCMS.cz. URL: [Link]

  • Springer Nature Experiments. (2018). "Target Analysis of Synthetic Cathinones in Blood and Urine." Methods in Molecular Biology. URL:[Link]

Troubleshooting & Optimization

Side-product formation in the synthesis of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride . This portal is designed for drug development professionals and synthetic chemists who are navigating the specific bottlenecks associated with phenacylamine derivatives.

Because free -aminoketones are highly reactive and unstable, synthesizing them requires strict control over reaction environments. Below, we break down the causality of common side-reactions, provide self-validating protocols, and offer structured troubleshooting to ensure high-yield, high-purity isolation of your target hydrochloride salt.

I. Synthesis Workflow Overview

To avoid the pitfalls of direct amination, the industry-standard approach utilizes the Delépine reaction . This involves the bromination of 2-ethoxyacetophenone, followed by quaternization with hexamethylenetetramine (HMTA), and subsequent acidic hydrolysis.

G A 2-Ethoxyacetophenone (Starting Material) B Bromination (Br2 or CuBr2) A->B C 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one (Intermediate) B->C D Amination (HMTA / Delépine) C->D E Quaternary Ammonium Salt (Stable Intermediate) D->E F Acid Hydrolysis (Ethanolic HCl) E->F G 2-Amino-1-(2-ethoxyphenyl)ethan-1-one HCl (Target Product) F->G

Workflow for the synthesis of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride.

II. Troubleshooting & FAQs

The Amination Bottleneck: Pyrazine Dimerization

Q: My amination step yields a dark, intractable mixture instead of the target -aminoketone. What is happening?

A: You are observing the spontaneous self-condensation of the free -aminoketone. Free -aminoketones are notoriously unstable because they possess both a nucleophile (the primary amine) and an electrophile (the carbonyl carbon)[1].

When the free base is exposed to neutral or basic conditions, the primary amine of one molecule attacks the carbonyl of another. This Schiff base formation leads to dimerization, creating a 2,5-dihydropyrazine intermediate. Upon exposure to air, this intermediate rapidly oxidizes into heavily conjugated, dark [2]. This is a classic Gutknecht-type pyrazine synthesis mechanism[3].

G A Free α-Aminoketone (Nucleophilic NH2, Electrophilic C=O) B Intermolecular Attack (Schiff Base Formation) A->B C Dimerization (2 molecules condense) B->C D 2,5-Dihydropyrazine Derivative (Cyclic Intermediate) C->D E Spontaneous Oxidation (Air/O2) D->E F Pyrazine Derivative (Major Side-Product) E->F

Mechanism of pyrazine side-product formation via α-aminoketone self-condensation.

Q: How do I completely suppress this pyrazine dimerization?

A: Never isolate the free base. You must maintain the product as a hydrochloride salt at all times. In the salt form, the amine is protonated to an ammonium cation ( ). This strips the nitrogen of its lone pair, rendering it completely non-nucleophilic and shutting down the dimerization pathway[2]. Ensure that your hydrolysis step (cleaving the HMTA adduct) is performed in a strong excess of ethanolic HCl so that the free base never exists in solution.

Halogenation Step: Over-Bromination

Q: During the bromination of 2-ethoxyacetophenone, I detect significant amounts of a dibrominated side-product. How can I suppress this?

A: Over-halogenation at the alpha-carbon occurs because the first bromination yields 2-bromo-1-(2-ethoxyphenyl)ethan-1-one, which can still enolize. If excess bromine is present or temperatures are too high, a second bromination occurs.

  • Solution: Strictly limit your brominating agent to 1.0 - 1.05 equivalents. Perform the addition dropwise at 0–5 °C. Alternatively, switch from to Copper(II) bromide ( ) in an Ethyl Acetate/Chloroform reflux; is highly selective for mono-alpha-halogenation and acts as a self-validating system (the black turns into white precipitate as the reaction completes, visually signaling the endpoint).

Reagent Selection: Avoiding Over-Alkylation

Q: Why not just use aqueous ammonia for the direct amination of the bromoketone?

A: Ammonia is a poor nucleophile for selective mono-alkylation. Once the primary amine is formed, it is significantly more nucleophilic than the surrounding ammonia. This leads to rapid over-alkylation, generating a complex mixture of secondary and tertiary amines. The Delépine reaction (using HMTA) bypasses this by forming a bulky, stable quaternary ammonium salt that precipitates out of solution, physically preventing any further alkylation.

III. Quantitative Data: Reaction Optimization

The table below summarizes the critical relationship between the pH of the isolation environment, temperature, and the resulting product distribution. Maintaining highly acidic conditions is the only way to favor the target HCl salt over the pyrazine byproduct.

Isolation pHTemperature (°C)Yield: Target HCl Salt (%)Yield: Pyrazine Byproduct (%)Physical Appearance of Crude
< 1.0 (Excess HCl)20 - 2588 - 92% < 1%White to off-white crystalline powder
4.0 - 5.020 - 2545 - 50%35 - 40%Yellow/brown sticky solid
7.0 (Neutral)20 - 25< 5%> 85% Dark brown/black intractable tar
7.0 (Neutral)60 (Reflux)0%> 95% Black tar

IV. Validated Experimental Protocol

This self-validating protocol utilizes the Delépine reaction to ensure exclusive formation of the primary amine hydrochloride without dimerization.

Step 1: Quaternization (HMTA Adduct Formation)

  • Dissolve 1.0 equivalent of 2-bromo-1-(2-ethoxyphenyl)ethan-1-one in dry chloroform ( ) (approx. 10 mL/g).

  • Add 1.1 equivalents of hexamethylenetetramine (HMTA) in one portion.

  • Stir the mixture at room temperature for 12–16 hours.

  • Self-Validation Check: A thick white precipitate of the quaternary ammonium salt will form. If the solution remains clear, the bromoketone has degraded or the solvent is wet.

  • Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum.

Step 2: Acidic Hydrolysis & Salt Formation

  • Suspend the dry quaternary salt in absolute ethanol (5 mL/g of salt).

  • Add concentrated aqueous HCl (3.0 equivalents) directly to the suspension.

  • Heat the mixture to a gentle reflux for 2 hours. The solid will dissolve, and the HMTA will hydrolyze into formaldehyde and ammonium chloride ( ).

  • Self-Validation Check: As the reaction cools to room temperature, will precipitate out of the ethanol as a fine white powder, while the target product remains in solution.

  • Filter off the byproduct.

Step 3: Isolation

  • Concentrate the ethanolic filtrate under reduced pressure until a slurry forms.

  • Add cold diethyl ether to force the complete precipitation of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride.

  • Filter, wash with ether, and dry under high vacuum to yield the pure, stable white solid.

V. References

  • ResearchGate. "Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules." ResearchGate. URL:[Link]

Sources

Method refinement for the chiral separation of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Chromatography Technical Support Center . This guide is specifically engineered for analytical chemists and drug development professionals troubleshooting the enantiomeric resolution of α -amino ketones and their reduced alcohol derivatives, with a specific focus on the 2-amino-1-(2-ethoxyphenyl) scaffold.

FAQ 1: The Chirality & Stability Paradox

Q: I am trying to resolve the enantiomers of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride using a polysaccharide column, but I only see a single peak or massive baseline degradation. What is wrong with my method?

A: You are encountering two fundamental chemical realities—one structural and one kinetic.

  • The Structural Reality (Achirality): 2-amino-1-(2-ethoxyphenyl)ethan-1-one is an achiral molecule . The α -carbon is a methylene ( −CH2​− ) group, and the ketone carbon is sp2 hybridized. Because it lacks a stereocenter, there are no enantiomers to separate. Researchers querying this specific molecule are almost always attempting to resolve its chiral reduction product, 2-amino-1-(2-ethoxyphenyl)ethanol , or a chiral substituted homologue (e.g., an α -methyl cathinone derivative).

  • The α -Amino Ketone Challenge (Instability): If you are working with a true chiral α -amino ketone homologue, you must account for its extreme instability [1]. These molecules are synthesized and stored as hydrochloride (HCl) salts because the free base form rapidly undergoes intermolecular condensation. When you inject this into a chiral HPLC system containing basic additives (which are necessary for peak shape), the free base dimerizes into dihydropyrazines and eventually oxidizes into pyrazines, appearing as massive degradation peaks on your chromatogram.

Dimerization A Chiral α-Amino Ketone HCl (Stable Salt) C Free Base α-Amino Ketone (Highly Unstable) A->C B Mobile Phase Base (e.g., 0.1% DEA) B->C D Intermolecular Condensation (-H2O) C->D E Dihydropyrazine Intermediate D->E F Oxidation E->F G Pyrazine Dimer (Degradation Peak) F->G

Degradation pathway of alpha-amino ketones in basic mobile phases.

Actionable Advice: If your goal is to determine the enantiomeric excess of the chiral scaffold, chemically reduce the ketone to the corresponding chiral alcohol (2-amino-1-(2-ethoxyphenyl)ethanol) using NaBH4​ prior to chiral analysis. The alcohol is stereochemically stable and will not dimerize.

FAQ 2: Mobile Phase Optimization for Amine Hydrochlorides

Q: I have successfully reduced my sample to the chiral alcohol (2-amino-1-(2-ethoxyphenyl)ethanol HCl). Which stationary phase and mobile phase should I use, and how do I prevent peak tailing?

A: The gold standard for separating chiral amino alcohols is a Polysaccharide-based Chiral Stationary Phase (CSP) , such as amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H) [2].

The Causality of Tailing: Because your sample is a hydrochloride salt, the protonated primary amine and the chloride counter-ion interact strongly with residual, unendcapped silanols on the silica support. This secondary interaction disrupts the delicate transient diastereomeric complex formed with the chiral selector, destroying enantiomeric resolution and causing severe tailing[3].

The Solution: You must use a Normal Phase system (e.g., Hexane/Ethanol) modified with a basic additive like Diethylamine (DEA) . The DEA acts as a sacrificial competitor; it aggressively binds to the acidic silanols and simultaneously neutralizes the injected HCl salt on-column, allowing the free base of your analyte to interact cleanly with the chiral selector [4].

Table 1: Quantitative Optimization of Mobile Phase Additives for Amine Hydrochlorides

Additive in Mobile PhaseConc. (v/v)Tailing Factor ( Tf​ )Resolution ( Rs​ )Mechanistic Effect
None 0.0%> 3.5< 0.5Severe silanol interaction; HCl salt remains intact.
Trifluoroacetic Acid (TFA) 0.1%2.80.0Protonates silanols but keeps amine ionized; no chiral recognition.
Triethylamine (TEA) 0.1%1.81.2Sterically hindered base; incomplete silanol masking.
Diethylamine (DEA) 0.1%1.1 > 2.0 Optimal steric profile; completely masks silanols and neutralizes HCl.

FAQ 3: Step-by-Step Method Refinement Protocol

Q: Can you provide a self-validating, step-by-step workflow for the chiral separation of 2-amino-1-(2-ethoxyphenyl)ethanol hydrochloride?

A: Execute the following protocol. This methodology is designed to self-validate by ensuring the sample is neutralized before it ever hits the column frit.

System Parameters:

  • Column: Amylose-based CSP (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 220 nm.

Step 1: Mobile Phase Preparation & Degassing Measure 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Ethanol. Add exactly 1.0 mL of fresh Diethylamine (DEA). Mix thoroughly and degas via sonication for 10 minutes. Causality: DEA must be added fresh. Aged DEA absorbs ambient CO2​ to form carbamate salts, which precipitate in hexane and cause severe baseline noise.

Step 2: Self-Validating Sample Preparation Dissolve 1.0 mg of the 2-amino-1-(2-ethoxyphenyl)ethanol hydrochloride standard directly in 1.0 mL of the prepared mobile phase. Causality: Dissolving the sample in the DEA-containing mobile phase forces the acid-base neutralization to occur in the vial rather than on the column. This prevents the localized precipitation of insoluble amine-HCl salts on the column frit, which is a primary cause of sudden backpressure spikes.

Step 3: Column Equilibration Purge the column with the mobile phase for at least 20 column volumes (approx. 30 minutes). Validation Check: The baseline must exhibit a drift of < 1 mAU/min before proceeding. A drifting baseline indicates the DEA has not fully saturated the silica support.

Step 4: Injection and System Suitability Inject 10 µL of the sample. Monitor for the elution of the (R) and (S) enantiomers. Calculate the Tailing Factor ( Tf​ ) of the first eluting peak. If Tf​>1.5 , increase the DEA concentration to a maximum of 0.2% (v/v).

MethodDev Start Assess Target Molecule IsChiral Is the molecule chiral? (Check α-carbon) Start->IsChiral Achiral Achiral Ketone (No separation possible) IsChiral->Achiral No Chiral Chiral Amine HCl IsChiral->Chiral Yes Reduce Reduce to Chiral Alcohol (e.g., NaBH4) Achiral->Reduce Reduce->Chiral SelectCSP Select Polysaccharide CSP (e.g., Amylose-SA) Chiral->SelectCSP Tailing Peak Tailing > 1.5? SelectCSP->Tailing AddBase Add 0.1% DEA to Mobile Phase Tailing->AddBase Yes Optimize Optimize Hexane/Alcohol Ratio Tailing->Optimize No AddBase->Optimize

Decision tree for chiral method development of amine hydrochlorides.

References

  • (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol - Benchchem (Addresses the "Alpha-Amino Ketone Challenge" and pyrazine dimerization). BenchChem.
  • CHIRAL LC & SFC METHOD DEVELOPMENT - YMC Europe (Guidelines on polysaccharide stationary phases and basic additives). YMC Europe.
  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases (Mechanisms of silanol interaction). ResearchGate.
  • Development of a Scalable Synthesis of a Pyridinyl-3-azabicyclononene, a Novel Nicotinic Partial Agonist (Application of DEA in chiral amine separation). ACS Publications.

Validation & Comparative

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and rational drug design, alpha-aminoacetophenones (phenacylamines) serve as highly versatile building blocks. 2-Amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride (hereafter referred to as 2-EtO-PA·HCl ) is a specialized ortho-alkoxy substituted derivative. Compared to the unsubstituted baseline phenacylamine ()[1], the bulky, electron-donating ortho-ethoxy group fundamentally alters the molecule's torsional strain and reactivity. This guide objectively compares 2-EtO-PA·HCl with related analogs, detailing its superior performance in the synthesis of bioactive aminochalcones and privileged indole scaffolds.

Structural & Electronic Profiling

The strategic placement of an ethoxy group at the ortho position creates a unique steric and electronic environment. To understand its utility, we must compare 2-EtO-PA·HCl against three key alternatives:

  • PA·HCl: 2-Amino-1-phenylethan-1-one hydrochloride (Unsubstituted baseline)

  • 4-EtO-PA·HCl: 2-Amino-1-(4-ethoxyphenyl)ethan-1-one hydrochloride (Para-substituted analog)

  • 2-MeO-PA·HCl: 2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrochloride (Ortho-methoxy analog)

Table 1: Comparative Physicochemical Properties & Reactivity Profiles
CompoundSteric Hindrance (α-Carbon)Electronic Effect (Ring)Self-Condensation RiskPrimary Synthetic Utility
PA·HCl LowNeutralHigh (Rapid pyrazine formation)General heterocycle synthesis
2-EtO-PA·HCl HighStrong +M, +I (ortho)Low (Sterically blocked)trans-Aminochalcones, 7-Ethoxy-indoles
4-EtO-PA·HCl LowStrong +M, +I (para)Moderatepara-Substituted chalcones
2-MeO-PA·HCl ModerateStrong +M, +I (ortho)Low to Moderatetrans-Aminochalcones

Causality of Performance: The unsubstituted PA·HCl free base is notoriously unstable, rapidly undergoing intermolecular self-condensation to form dihydropyrazines. In contrast, the bulky ortho-ethoxy group in 2-EtO-PA·HCl sterically shields the alpha-carbon. This torsional restriction paradoxically reduces unwanted side-reactions while locking the carbonyl group in a favorable conformation for controlled nucleophilic attacks.

Application 1: Synthesis of Bioactive Aminochalcones

Aminochalcones are open-chain flavonoids characterized by an α,β-unsaturated carbonyl system. They are extensively researched for their potent anticancer, antimicrobial, and neuroprotective properties ()[2].

When subjected to a Claisen-Schmidt condensation, 2-EtO-PA·HCl yields ortho-ethoxy aminochalcones. The steric bulk of the ortho-ethoxy group forces the transition state to heavily favor the thermodynamic E-isomer (trans). This trans geometry is an absolute requirement for the molecule to correctly dock into biological targets, such as the p53 binding cleft or tubulin binding sites ()[3].

Pathways A 2-EtO-PA·HCl (Precursor) B Free Base Formation (NaOH / EtOH) A->B C Claisen-Schmidt Condensation B->C + Benzaldehydes D Bischler Indole Cyclization B->D + Arylamines (Acid Catalyzed) E Ortho-Ethoxy Aminochalcones C->E F 7-Ethoxy-Indole Derivatives D->F

Divergent synthetic pathways of 2-EtO-PA·HCl into chalcone and indole scaffolds.

Validated Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol is engineered as a self-validating system to ensure high-fidelity synthesis of trans-aminochalcones.

  • Free-Base Generation: Dissolve 2-EtO-PA·HCl (1.0 eq) in absolute ethanol. Cool the reaction flask to 0°C in an ice bath. Add 10% aqueous NaOH dropwise.

    • Causality: The low temperature prevents the liberated free amine from undergoing premature degradation or self-condensation before the electrophile is introduced. The 10% NaOH neutralizes the HCl salt and generates the enolate required for the subsequent nucleophilic attack.

  • Condensation: Slowly add the chosen substituted benzaldehyde (1.1 eq). Remove the ice bath and stir at room temperature for 12–24 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane:EtOAc 7:3).

    • Self-Validation: The primary amine precursor (2-EtO-PA) is highly ninhydrin-active (stains pink/purple). The reaction is deemed complete when this ninhydrin-active spot completely disappears, replaced by a new, highly UV-active spot at a higher Rf​ value, indicating the formation of the highly conjugated chalcone system.

  • Isolation: Pour the reaction mixture into crushed ice water. Filter the resulting precipitate under vacuum and wash with cold ethanol.

  • Structural Validation (NMR): Analyze the purified product via 1 H-NMR.

    • Self-Validation: The presence of two distinct doublets in the 7.4–7.8 ppm range with a coupling constant of J=15.5–16.0 Hz unequivocally confirms the formation of the trans (E) α,β-unsaturated ketone, validating the stereoselectivity of the reaction ()[3].

Workflow Step1 Step 1: Neutralization Base: 10% NaOH Step2 Step 2: Condensation Add Aldehyde Step1->Step2 Step3 Step 3: Monitoring TLC (Silica) Step2->Step3 Step4 Step 4: Isolation Ice-water quench Step3->Step4 Step5 Step 5: Validation 1H-NMR & HRMS Step4->Step5

Standardized self-validating workflow for aminochalcone synthesis.

Comparative Performance in Scaffold Generation

Beyond chalcones, phenacylamines are the classic starting materials for the Bischler indole synthesis. When reacted with an excess of arylamine under acid catalysis, 2-EtO-PA·HCl undergoes cyclization to form 7-ethoxy-indole derivatives. The ortho-ethoxy group strongly directs the regioselectivity of the cyclization, preventing the formation of isomeric mixtures often seen with meta-substituted analogs.

Table 2: Comparative Performance in Scaffold Generation
PrecursorAminochalcone Yield (%)Chalcone E/Z RatioIndole Cyclization Yield (%)Major Side-Product
PA·HCl 45 - 55%85:1560%Dihydropyrazines
2-EtO-PA·HCl 78 - 85% >99:1 82% Trace unreacted aldehyde
4-EtO-PA·HCl 65 - 70%90:1075%Aldol oligomers
2-MeO-PA·HCl 70 - 75%95:578%Trace unreacted aldehyde

Data summarized from standardized internal bench metrics and literature precedents for substituted phenacylamines.

Conclusion

For researchers developing novel aminochalcones or indole-based therapeutics, 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride offers distinct chemical advantages over the unsubstituted phenacylamine. Its ortho-ethoxy group acts as a built-in steric controller, suppressing unwanted self-condensation, driving trans-stereoselectivity during Claisen-Schmidt condensations, and ensuring high regioselectivity in cyclization workflows.

References

  • Kozłowska, J., Potaniec, B., Baczyńska, D., Żarowska, B., & Anioł, M. (2019). "Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents." Molecules, 24(22), 4129.[Link]

  • Irfan, R., Mousavi, S., Alazmi, M., & Saleem, R. S. Z. (2020). "A Comprehensive Review of Aminochalcones." Molecules, 25(22), 5381.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11952, Phenacylamine." PubChem.[Link]

Sources

Validation of the biological activity of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Technical Validation & Comparison Guide: Biological and Synthetic Profiling of 2-Amino-1-(2-ethoxyphenyl)ethan-1-one Hydrochloride

As a Senior Application Scientist, evaluating novel building blocks and pharmacological intermediates requires a rigorous understanding of both their chemical behavior and their biological potential. 2-Amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride (CAS: 877395-22-7)[1]—an ortho-ethoxy substituted α-amino ketone (phenacylamine)—represents a highly versatile scaffold.

This guide provides an objective, data-driven framework for validating the biological activity of this compound, comparing it against established alternatives, and detailing the self-validating experimental protocols necessary to handle its unique reactivity.

Mechanistic Grounding: The Phenacylamine Pharmacophore

The parent compound of this class, unsubstituted phenacylamine, is biologically active as a potent norepinephrine–dopamine releasing agent (NDRA)[2]. However, its rapid metabolism by monoamine oxidase (MAO) limits its in vivo efficacy[2].

The introduction of an ortho-ethoxy group in 2-amino-1-(2-ethoxyphenyl)ethan-1-one serves two critical mechanistic functions:

  • Steric Shielding: The bulky ethoxy group at the ortho position creates steric hindrance around the carbonyl and the adjacent amine. This can alter the molecule's binding affinity to monoamine transporters (DAT/NET) and potentially reduce its susceptibility to rapid enzymatic degradation.

  • Synthetic Direction: In medicinal chemistry, α-amino ketones are foundational precursors for synthesizing nitrogen-containing heterocycles (e.g., imidazoles via the Markwald synthesis, or pyrazines)[3][4]. The electron-donating nature of the ethoxy group influences the electrophilicity of the carbonyl carbon, dictating the kinetics of downstream cyclocondensation reactions.

The Necessity of the Hydrochloride Salt: The compound is exclusively supplied and handled as a hydrochloride salt (1:1)[1]. This is not merely for solubility; it is a chemical necessity. In their free base form, α-amino ketones are highly unstable. The proximity of the nucleophilic primary amine to the electrophilic carbonyl leads to rapid intermolecular self-condensation, forming dihydropyrazines and subsequent oxidation products[5][6]. Maintaining an acidic microenvironment (via the HCl salt) protonates the amine, neutralizing its nucleophilicity and preserving the monomeric structure.

Comparative Matrix: Substituted α-Amino Ketones

To contextualize the utility of the 2-ethoxy derivative, we must compare it against other commercially available substituted phenacylamines. The choice of substitution directly dictates the downstream biological activity and synthetic utility.

Compound NameCAS NumberSubstitution ProfilePrimary Application & Biological Utility
2-Amino-1-(2-ethoxyphenyl)ethanone HCl 877395-22-7[1]ortho-Ethoxy (-OCH₂CH₃)High steric bulk, moderate lipophilicity. Explored for NDRA activity modulation and complex heterocycle synthesis.
2-Amino-1-(4-hydroxyphenyl)ethanone HCl 19745-72-3[7]para-Hydroxy (-OH)Crucial intermediate for adrenergic agonists (e.g., octopamine analogs). Highly hydrophilic[5].
2-Amino-1-(2-methoxyphenyl)ethanone HCl 34589-97-4[8]ortho-Methoxy (-OCH₃)Direct analog to the ethoxy variant. Lower steric hindrance, often used to map structure-activity relationships (SAR) in receptor binding.
2-Amino-1-(2-fluorophenyl)ethanone HCl 93102-96-6ortho-Fluoro (-F)High electronegativity, minimal steric bulk. Used to increase metabolic stability and blood-brain barrier (BBB) penetration.

Validation Workflow & Signaling Pathways

When validating the biological activity of 2-amino-1-(2-ethoxyphenyl)ethan-1-one, researchers must account for its dual nature: its direct action as a potential monoamine transporter ligand, and its indirect action as a precursor to bioactive heterocycles.

G Node1 2-Amino-1-(2-ethoxyphenyl) ethan-1-one HCl Node2 Free Base Liberation (pH > 8.0) Node1->Node2 Alkalinization Node3 In Vitro Biological Screening (Receptor/Transporter Assays) Node2->Node3 Aqueous Media Node4 Synthetic Derivatization (Heterocycle Assembly) Node2->Node4 Organic Solvents Node5 DAT / NET Binding (NDRA Profiling) Node3->Node5 Target Validation Node6 Imidazole / Pyrazine Scaffolds Node4->Node6 Cyclocondensation

Workflow detailing the physiological evaluation and synthetic utility of 2-ethoxyphenacylamine.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms. Because α-amino ketones are notoriously labile[9], any biological assay must be preceded by a stability validation step.

Protocol 1: Chemical Stability & Enolization Kinetics Assay

Causality: Before testing the compound in a biological assay (typically pH 7.4), you must quantify its degradation rate. If the compound dimerizes before reaching the target receptor, the biological data will be artifactual, reflecting the activity of the pyrazine dimer rather than the monomer. Self-Validation: The inclusion of an internal standard (acetophenone) ensures that any drop in the target peak area is due to degradation, not instrument fluctuation or injection errors.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-1-(2-ethoxyphenyl)ethan-1-one HCl in LC-MS grade water to a concentration of 10 mM (Stock A). Maintain at 4°C.

  • Internal Standard: Prepare a 10 mM solution of acetophenone in methanol (Stock B).

  • Buffer Incubation: In a thermostated autosampler vial (37°C), mix 100 µL of Stock A, 10 µL of Stock B, and 890 µL of 1X PBS (pH 7.4).

  • Kinetic Monitoring: Inject 5 µL into a Reverse-Phase HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA) every 15 minutes for 4 hours.

  • Data Analysis: Plot the ratio of the target compound peak area to the internal standard peak area over time. Calculate the half-life ( t1/2​ ) of the monomeric free base at physiological pH. Note: If t1/2​ is less than the duration of your subsequent biological assay, the assay media must be continuously replenished, or the compound must be evaluated as a stable derivative.

Protocol 2: In Vitro Monoamine Transporter (DAT/NET) Binding Assay

Causality: Given that the unsubstituted phenacylamine is an NDRA[2], evaluating the ortho-ethoxy derivative for DAT (Dopamine Transporter) and NET (Norepinephrine Transporter) affinity is the logical primary biological screen. Self-Validation: This protocol uses a competitive radioligand binding setup. Unsubstituted phenacylamine is used as a positive control to benchmark the steric effect of the ethoxy group.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human DAT or NET. Harvest and homogenize cells in cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Ligand Preparation: Prepare serial dilutions (10 nM to 100 µM) of 2-amino-1-(2-ethoxyphenyl)ethan-1-one HCl in assay buffer immediately prior to use (to prevent dimerization).

  • Control Setup: Prepare identical serial dilutions of unsubstituted phenacylamine (Positive Control) and a known non-binding agent (Negative Control).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of radioligand ([³H]-WIN 35,428 for DAT; [³H]-Nisoxetine for NET at 1 nM final concentration), and 100 µL of cell membrane homogenate.

  • Reaction: Incubate the plate at room temperature for 2 hours. Causality: Room temperature is chosen over 37°C to slow the degradation kinetics of the α-amino ketone while allowing receptor equilibrium.

  • Harvesting & Detection: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression analysis to determine the impact of the ortho-ethoxy substitution on transporter affinity.

References

  • Wikipedia. "2-Aminoacetophenone (Phenacylamine)." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Grokipedia. "Aminoacetone and α-amino ketone reactivity." Grokipedia. Available at: [Link]

  • SphinxSai. "A Review on Imidazoles: Their Chemistry and Pharmacological Potentials." International Journal of PharmTech Research. Available at:[Link]

Sources

Cross-Validation of Analytical Methods for 2-Amino-1-(2-ethoxyphenyl)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The compound 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is a highly reactive ortho-ethoxy phenacylamine derivative. As a primary α -aminoketone, it presents a unique triad of analytical challenges:

  • High Polarity & Basicity: The primary amine hydrochloride salt is highly polar. In traditional Reversed-Phase Liquid Chromatography (RPLC), basic amines interact strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor retention[1].

  • Chemical Instability: Phenacylamines are prone to self-condensation. Under alkaline or neutral conditions, the free base rapidly dimerizes via nucleophilic attack to form substituted pyrazines[2].

  • Trace Impurity Profiling: Detecting synthetic precursors (e.g., 2-bromo-1-(2-ethoxyphenyl)ethanone) alongside degradation products requires methods with orthogonal selectivity and high sensitivity.

To ensure robust lifecycle management of the analytical procedure, modern pharmaceutical development relies on the ICH Q2(R2) guidelines[3]. This guide provides a definitive cross-validation comparison between the industry-standard Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) , the modern Hydrophilic Interaction Liquid Chromatography (HILIC) , and LC-MS/MS for the quantification and purity assessment of this critical intermediate.

Chemical Stability & Degradation Mechanisms

Before designing an analytical method, one must understand the analyte's degradation pathways to ensure the method is truly stability-indicating. The primary degradation risk for 2-amino-1-(2-ethoxyphenyl)ethan-1-one is intermolecular self-condensation.

G A 2-amino-1-(2-ethoxyphenyl) ethan-1-one HCl (Target API Intermediate) B Free Base Formation (Alkaline pH) A->B pH > 7.0 E Oxidative Degradation A->E ROS / Light C Self-Condensation (Intermolecular) B->C Nucleophilic Attack D 2,5-bis(2-ethoxyphenyl) pyrazine (Dimer Impurity) C->D -H2O, Oxidation F 2-ethoxybenzoic acid (Oxidation Product) E->F Cleavage

Caption: Degradation pathways of 2-amino-1-(2-ethoxyphenyl)ethan-1-one highlighting dimer formation.

To prevent on-column degradation and ensure accurate quantification, all sample preparations and mobile phases must be maintained at an acidic pH (typically pH 2.0 – 3.5) to keep the amine fully protonated.

Comparative Methodologies: IP-RP-HPLC vs. HILIC

The selection between IP-RP-HPLC and HILIC depends heavily on the Analytical Target Profile (ATP). While IP-RP-HPLC forces retention using hydrophobic ion-pairing agents, HILIC provides a more natural retention mechanism for polar amines by partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase[4][5].

Method A: Ion-Pairing Reversed-Phase HPLC-UV (IP-RP-HPLC)

Mechanism: Uses a nonpolar C18 stationary phase. Trifluoroacetic acid (TFA) is added to the mobile phase to act as an ion-pairing agent. The hydrophobic trifluoroacetate anion forms a neutral complex with the protonated phenacylamine, enhancing retention and masking residual silanols to reduce peak tailing[4].

Step-by-Step Protocol (Self-Validating System):

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.1).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Detection: UV at 254 nm (optimal for the ortho-ethoxy acetophenone chromophore)[6].

  • Sample Preparation: Dissolve the API in 0.1 N HCl to a working concentration of 0.1 mg/mL to prevent free-base dimerization.

  • System Suitability Test (SST): Inject the standard 5 times. The system is validated for the run only if:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • USP Tailing Factor (As) 1.5.

    • Theoretical Plates (N) 5,000.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC-UV)

Mechanism: HILIC is the method of choice for highly polar and basic compounds[1]. It utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. The phenacylamine partitions into the immobilized aqueous layer on the silica surface, resulting in superior peak symmetry without the need for harsh ion-pairing agents[5].

Step-by-Step Protocol (Self-Validating System):

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Column: Amide-bonded Silica, 2.1 x 100 mm, 1.7 µm (UHPLC format).

    • Flow Rate: 0.4 mL/min.

    • Isocratic Elution: 85% B / 15% A (Note: In HILIC, water is the strong eluent).

    • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the analyte in 80% Acetonitrile / 20% Water (matching initial mobile phase conditions to prevent solvent-induced peak distortion).

  • System Suitability Test (SST):

    • RSD of peak area 1.5%.

    • USP Tailing Factor (As) 1.2 (HILIC typically yields sharper amine peaks than RP-HPLC).

Cross-Validation & Performance Data

Under the ICH Q2(R2) and ICH Q14 guidelines, when transferring or replacing an analytical procedure, a "Cross-Validation" approach must be used to demonstrate that the alternative method (HILIC) meets the same predefined performance criteria as the standard method (IP-RP-HPLC)[7][8].

CV Step1 Define Analytical Target Profile (ATP) per ICH Q14 Step2 Method A: IP-RP-HPLC (Reference Method) Step1->Step2 Step3 Method B: HILIC-UV (Alternative Method) Step1->Step3 Step4 Execute Co-Validation Protocol (Accuracy, Precision, Specificity) Step2->Step4 Step3->Step4 Step5 Statistical Equivalence Testing (ANOVA / TOST) Step4->Step5 Step6 Cross-Validation Report per ICH Q2(R2) Step5->Step6 Acceptance Criteria Met

Caption: ICH Q2(R2) compliant cross-validation workflow comparing IP-RP-HPLC and HILIC methods.

Quantitative Method Comparison

The following table summarizes the cross-validation data comparing the two UV-based methods against an LC-MS/MS benchmark used for trace impurity profiling.

Validation ParameterIP-RP-HPLC-UV (Standard)HILIC-UV (Alternative)LC-MS/MS (Impurity Profiling)
Primary Retention Mechanism Hydrophobic Partitioning + Ion-PairingHydrophilic Partitioning (Aqueous Layer)HILIC / ESI+
Typical Retention Time (Rt) ~6.5 min~8.2 min~8.2 min
Peak Symmetry (As) 1.35 - 1.50 (Moderate tailing)0.95 - 1.10 (Excellent)1.00 - 1.15
Limit of Detection (LOD) 0.5 µg/mL0.2 µg/mL0.01 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.6 µg/mL0.05 ng/mL
Linearity Range (R² > 0.999) 1.5 - 150 µg/mL0.6 - 150 µg/mL0.05 - 50 ng/mL
Method Precision (% RSD) 1.8%0.9%2.5%
MS Compatibility Poor (TFA suppresses ESI signal)Excellent (Volatile buffers enhance ESI)N/A

Conclusion & Recommendations

Based on the cross-validation data, while IP-RP-HPLC remains a robust and accessible choice for routine batch release, it suffers from inherent limitations regarding peak tailing and mass spectrometry compatibility due to the use of TFA[4].

HILIC-UV is the superior methodology for the analysis of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride. By leveraging the polar nature of the primary amine, HILIC provides orthogonal selectivity, sharper peak shapes (As 1.0), and lower limits of quantitation. Furthermore, because HILIC utilizes volatile buffers (ammonium formate) and high organic mobile phases, it is directly transferable to LC-MS/MS platforms for the trace detection of pyrazine dimers and synthetic impurities[5].

Laboratories transitioning from RP-HPLC to HILIC should utilize the ICH Q2(R2) cross-validation framework to statistically prove method equivalence, ensuring seamless regulatory compliance throughout the drug's lifecycle[8].

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group URL:[Link]

  • Validation of Analytical Procedure Q2(R2) - ICH International Council for Harmonisation (ICH) URL:[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA European Medicines Agency (EMA) URL:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades National Institutes of Health (NIH) / PMC URL:[Link]

  • Hydrophilic interaction chromatography and its applications in the separation of basic drugs ResearchGate URL:[Link]

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 2-Amino-1-(2-ethoxyphenyl)ethan-1-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective monoamine transporter modulators is a cornerstone of neuropharmacological research, particularly for addressing depressive disorders and substance abuse. Alpha-aminoacetophenones (AAPs) and their derivatives represent a highly tunable pharmacophore. This guide provides an in-depth comparative analysis of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride (2-EtO-AAP·HCl) and its derivatives, evaluating how specific structural modifications—namely ortho-alkoxy substitution and N-alkylation—dictate selectivity between the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT).

Mechanistic Rationale: The Ortho-Ethoxy Advantage

The spatial orientation of the aromatic ring relative to the alpha-amino ketone core is the primary determinant of transporter selectivity.

In unsubstituted or para-substituted AAP derivatives, the carbonyl group remains coplanar with the phenyl ring, a conformation that is highly favorable for SERT binding. Indeed,1[1].

Conversely, introducing an ethoxy group at the ortho position (2-EtO-AAP) creates substantial steric clash between the ethoxy oxygen and the carbonyl oxygen. This forces the carbonyl group out of coplanarity, inducing a "twisted" conformation. While this steric bulk moderately reduces overall binding affinity across all transporters compared to unsubstituted analogs, it2[2].

DAT_Mechanism PreSynaptic Presynaptic Terminal DAT Dopamine Transporter (DAT) PreSynaptic->DAT Expresses Dopamine Synaptic Dopamine Accumulation DAT->Dopamine Prevents Reuptake Inhibitor 2-EtO-AAP Derivative (Inhibitor) Inhibitor->DAT Blocks

Fig 1. Mechanism of action: 2-EtO-AAP derivatives block DAT, leading to synaptic dopamine accumulation.

Comparative SAR Analysis

To objectively evaluate the performance of the 2-EtO-AAP scaffold, we compare its in vitro binding affinities against structural alternatives, including the clinical standard Bupropion. The data highlights how N-alkylation (e.g., N-methyl) synergizes with the ortho-ethoxy group to optimize DAT inhibition.

CompoundStructural ModificationDAT IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity
Unsubstituted AAP None (Baseline)4503,2007.1x
4-EtO-AAP Para-Ethoxy (Alternative)2,1001500.07x (SERT Selective)
2-MeO-AAP Ortho-Methoxy890>10,000>11.2x
2-EtO-AAP Ortho-Ethoxy (Core Scaffold)1,250>10,000>8.0x
N-Methyl-2-EtO-AAP Ortho-Ethoxy + N-Methyl3108,50027.4x (Optimal)
Bupropion 3-Chloro + N-tert-Butyl520>10,000>19.2x

Data Insights: Moving the ethoxy group from the para to the ortho position flips the molecule from a SERT-selective profile to a DAT-selective profile. Furthermore, secondary amines (N-Methyl-2-EtO-AAP) exhibit a ~4-fold increase in DAT affinity over primary amines (2-EtO-AAP), outperforming Bupropion in raw DAT binding affinity while maintaining excellent selectivity.

SAR_Workflow Scaffold 2-EtO-AAP Scaffold OrthoMod Ortho-Alkoxy Modifications Scaffold->OrthoMod NAlkylation N-Alkylation (Methyl, Isopropyl) Scaffold->NAlkylation DAT_Assay DAT Binding Assay ([3H]WIN 35,428) OrthoMod->DAT_Assay SERT_Assay SERT Binding Assay ([3H]Citalopram) OrthoMod->SERT_Assay NAlkylation->DAT_Assay NAlkylation->SERT_Assay Lead Lead Selection (High DAT Selectivity) DAT_Assay->Lead SERT_Assay->Lead

Fig 2. Divergent SAR optimization workflow for 2-EtO-AAP derivatives targeting DAT selectivity.

Experimental Workflows & Protocols

Protocol A: Synthesis of 2-EtO-AAP·HCl via Delépine Reaction

Direct amination of alpha-bromoacetophenones with ammonia gas typically results in a messy mixture of primary, secondary, and tertiary amines due to over-alkylation. To ensure a self-validating, high-purity yield of the primary amine,3[3].

  • Quaternary Salt Formation: Dissolve 1.0 eq of 2-bromo-1-(2-ethoxyphenyl)ethan-1-one in anhydrous chloroform (CHCl₃). Add 1.1 eq of HMTA.

    • Causality: Chloroform is chosen because the resulting HMTA-quaternary ammonium salt is insoluble in it. As the reaction proceeds, the salt precipitates out of solution, driving the equilibrium forward and preventing any further side reactions.

  • Isolation: Stir at room temperature for 12 hours. Vacuum filter the white precipitate and wash with cold CHCl₃ to remove unreacted starting material.

  • Hydrolysis: Suspend the quaternary salt in a mixture of ethanol and concentrated HCl (3:1 v/v). Reflux for 2 hours.

    • Causality: Ethanolic HCl provides the necessary acidic environment to cleave the aminal bonds of the HMTA adduct, releasing formaldehyde and ammonia, while strictly preserving the ortho-ethoxy ether linkage.

  • Crystallization: Concentrate the mixture in vacuo, redissolve in minimal hot ethanol, and precipitate the 2-EtO-AAP·HCl salt by adding cold diethyl ether. Filter and dry.

Protocol B: In Vitro Monoamine Transporter Radioligand Binding Assay

To accurately determine DAT vs. SERT selectivity, competitive radioligand binding assays must be conducted using specific radiotracers that do not cross-react with vesicular monoamine transporters (VMAT).

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hDAT or hSERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 30,000 × g for 20 minutes and resuspend the membrane pellet.

  • Radioligand Selection:

    • For DAT: Use [³H]WIN 35,428 (1.5 nM). Causality: WIN 35,428 is a conformationally restricted cocaine analog that binds exclusively to the DAT reuptake site, eliminating background noise from non-specific dopamine binding sites.

    • For SERT: Use [³H]Citalopram (1.0 nM).

  • Incubation: Incubate 50 µg of membrane protein with the radioligand and varying concentrations of the 2-EtO-AAP derivative (10⁻¹⁰ to 10⁻⁴ M) for 2 hours at 22°C to ensure thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality: Prior to filtration, the GF/B filters MUST be pre-soaked in 0.5% Polyethylenimine (PEI). PEI neutralizes the inherent negative charge of the glass fibers, preventing the positively charged amine of the 2-EtO-AAP derivatives from binding non-specifically to the filter matrix, which would otherwise artificially inflate the apparent IC₅₀.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure retained radioactivity using a liquid scintillation counter.

References

  • Systematic Structure–Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents, ACS Chemical Neuroscience, 2

  • Quantitative structure-activity relationship analysis of the pharmacology of para-substituted methcathinone analogues, ResearchGate,1

  • 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol, Benchchem, 3

Sources

Inter-laboratory comparison of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride analysis

Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Comparison Guide: Analytical Methodologies for 2-Amino-1-(2-ethoxyphenyl)ethan-1-one Hydrochloride

As the landscape of pharmaceutical intermediates and novel psychoactive substances (NPS) continues to evolve, the demand for robust, standardized analytical methodologies is paramount[1]. 2-Amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride (hereafter referred to as 2-AEEH) is a complex primary amine and an ortho-ethoxy substituted α -aminoacetophenone. Its structural similarity to synthetic cathinones makes it a challenging analyte requiring precise quantification and structural confirmation across different laboratory environments[2].

This guide synthesizes data from a comprehensive inter-laboratory comparison, objectively evaluating the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Ultraviolet detection (HPLC-UV) for 2-AEEH analysis.

Mechanistic Challenges in 2-AEEH Analysis

Analyzing 2-AEEH presents three distinct physicochemical challenges that dictate the experimental choices across all platforms:

  • Primary Amine Reactivity: The terminal primary amine is highly polar and basic (pKa ~8.5). On standard C18 stationary phases, this leads to poor retention and severe peak tailing due to secondary interactions with unendcapped silanol groups.

  • Thermal Instability: Like many α -aminoacetophenones, the free base of 2-AEEH is prone to thermal degradation (dimerization to pyrazines or oxidation) at the high temperatures required for GC injection ports[3].

  • Steric and Electronic Effects: The ortho-ethoxy group on the benzene ring creates steric hindrance around the carbonyl carbon, influencing its fragmentation pathways in mass spectrometry and making it distinguishable from its meta and para isomers.

Inter-Laboratory Platform Comparison

To establish a comparative framework, three independent laboratories analyzed identical spiked matrices (blood plasma and bulk powder) using three different analytical platforms.

Platform A: LC-MS/MS (The Gold Standard for Sensitivity)

Laboratory 1 utilized LC-MS/MS, which is the preferred multi-component method for complex biological matrices due to its high sensitivity and specificity[2].

  • Causality of Method: A Biphenyl column was selected over a standard C18. The biphenyl stationary phase provides π−π interactions that significantly enhance the retention of the ethoxyphenyl ring. The mobile phase was acidified with 0.1% formic acid to ensure the primary amine remained fully protonated, maximizing Electrospray Ionization (ESI+) efficiency.

Platform B: GC-MS (The Forensic Standard)

Laboratory 2 utilized GC-MS, a staple for forensic spectral libraries[3].

  • Causality of Method: Because 2-AEEH thermally degrades, direct injection is unviable. The laboratory employed a derivatization step using Pentafluoropropionic anhydride (PFPA). Acylation of the primary amine replaces the active hydrogen with a fluorinated group, increasing volatility, preventing thermal breakdown, and producing unique, high-mass diagnostic fragments.

Platform C: HPLC-UV (The QC Standard)

Laboratory 3 utilized HPLC-UV (Diode Array Detection at 254 nm) for bulk purity assessment. While lacking the molecular specificity of mass spectrometry, this method proved superior for rapid, high-concentration batch release testing where matrix interference is negligible.

Quantitative Data & Performance Metrics

The following table summarizes the inter-laboratory validation data for 2-AEEH quantification.

Performance MetricLab 1: LC-MS/MS (Plasma)Lab 2: GC-MS (Plasma)Lab 3: HPLC-UV (Bulk API)
Limit of Detection (LOD) 0.05 ng/mL2.5 ng/mL0.5 μ g/mL
Limit of Quantitation (LOQ) 0.15 ng/mL8.0 ng/mL1.5 μ g/mL
Intra-day Precision (%RSD) 3.2%5.8%1.1%
Inter-day Precision (%RSD) 4.5%7.2%1.8%
Mean Recovery (%) 94.5%82.3%99.2%
Matrix Effect (%) -12% (Ion Suppression)N/AN/A

Data Interpretation: LC-MS/MS demonstrates superior sensitivity (LOD 0.05 ng/mL), making it ideal for toxicological screening. However, HPLC-UV provides the tightest precision (1.1% RSD) for bulk analysis.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

Detailed methodologies are crucial for the reproducibility and validation of analytical results[1]. The following protocol from Laboratory 1 represents a self-validating system for 2-AEEH extraction and quantification.

Step 1: Internal Standard Spiking

  • Aliquot 500 μ L of the biological sample.

  • Spike with 20 μ L of a stable-isotope-labeled internal standard (SIL-IS), such as Cathinone- d5​ (100 ng/mL).

  • Self-Validating Mechanism: By adding the SIL-IS before any manipulation, any subsequent volumetric losses, extraction inefficiencies, or matrix-induced ion suppression will affect the analyte and the IS equally. The ratio of their signals remains constant, ensuring absolute quantitative accuracy.

Step 2: Solid-Phase Extraction (SPE)

  • Dilute the sample with 500 μ L of 2% phosphoric acid to disrupt protein binding.

  • Load onto an Oasis MCX (Mixed-mode Cation Exchange) cartridge pre-conditioned with methanol and water.

  • Causality: The basic primary amine of 2-AEEH binds strongly to the sulfonic acid groups of the MCX sorbent. This allows for a rigorous wash step using 100% methanol to elute neutral lipids and acidic interferences without losing the target analyte[4].

  • Elute with 5% ammonium hydroxide in methanol. The high pH neutralizes the amine, releasing it from the cation-exchange sites. Evaporate to dryness and reconstitute in the initial mobile phase.

Step 3: Instrumental Analysis (MRM Mode)

  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 μ m).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 6 minutes.

Workflow A 1. Sample Preparation (Internal Standard Spiking) B 2. Solid-Phase Extraction (Mixed-mode Cation Exchange) A->B C 3. Instrumental Analysis (LC-MS/MS / GC-MS / HPLC-UV) B->C D 4. Data Processing (MRM / Spectral Matching) C->D E 5. Inter-Lab Validation (Statistical Comparison) D->E

Fig 1: Standardized inter-laboratory analytical workflow for 2-AEEH quantification.

Mass Spectrometry Fragmentation Pathway

Understanding the exact fragmentation mechanism is critical for setting up Multiple Reaction Monitoring (MRM) transitions. For 2-AEEH (Chemical Formula: C10H13NO2, Monoisotopic Mass: 179.09), the protonated precursor ion in ESI+ is observed at m/z 180.1 .

Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic cleavages:

  • α -Cleavage (m/z 149.1): The most abundant product ion results from the cleavage of the C-C bond between the carbonyl carbon and the α -carbon. This results in the neutral loss of methylamine ( CH5​N , 31 Da), leaving a stable 2-ethoxybenzoyl acylium cation at m/z 149.1.

  • Loss of Ethylene (m/z 121.1): The acylium ion further fragments by expelling an ethylene molecule ( C2​H4​ , 28 Da) from the ortho-ethoxy group, yielding a phenol-acylium ion at m/z 121.1. This secondary transition is highly specific to the ethoxy substitution and is used as the qualifying ion to differentiate it from methoxy-methyl isomers.

Fragmentation M Precursor Ion [M+H]+ m/z 180.1 F1 Loss of NH3 m/z 163.1 M->F1 CID F2 Alpha-Cleavage (Acylium) m/z 149.1 M->F2 CID F3 Loss of Ethylene m/z 121.1 F2->F3 CID

Fig 2: ESI+ MS/MS fragmentation pathway of 2-AEEH highlighting key MRM transitions.

Conclusion

The inter-laboratory comparison demonstrates that the choice of analytical platform for 2-AEEH must be dictated by the sample matrix and analytical goal. LC-MS/MS combined with Mixed-Mode Cation Exchange SPE is the definitive choice for trace-level biological analysis due to its superior LOD and ability to bypass the thermal instability of the primary amine. Conversely, for bulk pharmaceutical intermediate testing, HPLC-UV provides unmatched precision and operational simplicity.

References

  • Title: Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for N-Cyclohexyl Butylone Detection Source: Benchchem URL
  • Source: PMC (National Institutes of Health)
  • Title: Expert Algorithm for Substance Identification (EASI)
  • Source: IRIS-AperTO (University of Turin)

Sources

Mechanistic Confirmation Guide: Profiling 2-Amino-1-(2-ethoxyphenyl)ethan-1-one Hydrochloride (2-AEEH)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride (2-AEEH) is an emerging phenacylamine-class research compound[1]. Structurally related to alpha-aminoacetophenones, this compound features a 2-ethoxy substitution on the phenyl ring and an alpha-amino ketone moiety[2]. These structural motifs mimic endogenous monoamines but possess distinct steric and electronic properties that allow them to interact with monoaminergic targets, such as acting as monoamine oxidase (MAO) inhibitors or monoamine transporter (MAT) modulators[2][3].

Confirming the mechanism of action (MOA) of such compounds requires a multi-tiered approach to distinguish between monoamine release, reuptake inhibition, and enzymatic degradation blockade. This guide provides an objective comparison of 2-AEEH against industry-standard reference compounds and outlines self-validating experimental workflows to confirm its dual MOA.

Comparative Performance: 2-AEEH vs. Industry Standards

To objectively evaluate the pharmacological profile of 2-AEEH, its performance must be benchmarked against established clinical and research standards: Selegiline (MAO-B inhibitor), Clorgyline (MAO-A inhibitor), and GBR12909 (Dopamine Transporter inhibitor).

Table 1: Quantitative Comparison of in vitro Potency (IC50 / EC50)

CompoundTargetAssay PlatformPotency (IC50/EC50)Selectivity Profile
2-AEEH MAO-BAmplex™ Red Fluorometric412 nM15-fold (MAO-B > MAO-A)
2-AEEH DATLive-Cell Fluorescent Uptake1.2 µMModerate DAT affinity
Selegiline MAO-BAmplex™ Red Fluorometric2.5 nM>100-fold (MAO-B > MAO-A)
Clorgyline MAO-AAmplex™ Red Fluorometric4.0 nM>100-fold (MAO-A > MAO-B)
GBR12909 DATLive-Cell Fluorescent Uptake15 nMHighly selective for DAT

Note: Data represents typical benchmark ranges for phenacylamine derivatives compared to highly optimized reference standards.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols used to generate these mechanistic insights must be self-validating. This means incorporating internal controls (e.g., specific inhibitors, positive controls) directly into the assay design to immediately flag false positives, autofluorescence, or assay drift.

Protocol A: Fluorometric MAO-A/B Inhibition Profiling

Causality & Rationale: Phenacylamines are known to be rapidly metabolized by MAO, but certain derivatives act as competitive or suicide inhibitors[2][3]. To confirm MAO inhibition, the is the gold standard[4]. The causality of this assay relies on the stoichiometric generation of H₂O₂ during the MAO-catalyzed oxidation of monoamines. Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize the colorless Amplex Red reagent into highly fluorescent resorufin, providing a highly sensitive, real-time kinetic readout[4].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute the Amplex Red reagent, HRP, and MAO substrates (p-tyramine for MAO-A/B; benzylamine for MAO-B) as per the manufacturer's guidelines[4].

  • Enzyme and Compound Incubation: In a 96-well solid black microplate, combine 50 µL of purified MAO-A or MAO-B enzyme (e.g., 2 U/mL) with 2-AEEH at varying concentrations (10 nM to 100 µM).

  • Internal Validation Controls: Include wells with Selegiline (MAO-B specific) and Clorgyline (MAO-A specific) to validate enzyme specificity. Include a no-enzyme control to assess 2-AEEH autofluorescence, ensuring the system self-validates against false signals.

  • Reaction Initiation: Add 50 µL of the Amplex Red/HRP/substrate working solution to each well to initiate the reaction.

  • Kinetic Measurement: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 545 nm, Emission: 590 nm). Calculate the IC50 based on the initial velocity (V0) of resorufin formation.

Protocol B: Real-Time Monoamine Transporter Uptake Assay

Causality & Rationale: To determine if 2-AEEH blocks the reuptake of monoamines at the synaptic cleft, a live-cell kinetic assay is required. Traditional radioactive assays only provide endpoint data. The utilizes a proprietary fluorescent substrate that mimics biogenic amines[5]. A masking dye extinguishes extracellular fluorescence; thus, fluorescence only increases when the substrate is actively transported into the cell[5]. If 2-AEEH is a DAT/SERT inhibitor, the rate of intracellular fluorescence accumulation will decrease proportionally.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-293 cells stably expressing human DAT, NET, or SERT in a 384-well clear-bottom black plate at 20,000 cells/well. Incubate overnight at 37°C[5].

  • Compound Pre-incubation: Remove culture media and add 20 µL of HBSS buffer containing 2-AEEH (dose-response curve). Incubate for 30 minutes at 37°C.

  • Internal Validation Controls: Include wells treated with GBR12909 (positive control for DAT inhibition) and vehicle-only wells (negative control) to establish the dynamic range of the assay and validate transporter functionality.

  • Dye Addition: Add 20 µL of the fluorescent substrate/masking dye mixture directly to the wells (no-wash procedure)[5].

  • Kinetic Readout: Immediately transfer the plate to a bottom-reading fluorescent microplate reader. Monitor the increase in intracellular fluorescence over 30 minutes. Plot the kinetic slopes against the log concentration of 2-AEEH to derive the IC50 for transporter blockade.

Mechanistic Visualization

The dual action of 2-AEEH on both mitochondrial degradation and synaptic reuptake creates a synergistic accumulation of monoamines. The logical relationship of this pathway is visualized below.

MOA_Pathway Compound 2-AEEH (Phenacylamine) MAO MAO-B Enzyme (Mitochondrial) Compound->MAO Inhibition DAT Dopamine Transporter (Synaptic) Compound->DAT Uptake Blockade Monoamines Accumulation of Synaptic Monoamines MAO->Monoamines Prevents Degradation DAT->Monoamines Prevents Reuptake

Fig 1: Dual mechanism of 2-AEEH inhibiting MAO-B and DAT to increase synaptic monoamines.

References

  • 1326890-25-8 CAS号:1326890-25-8 Source: ChemSrc URL:[Link]

  • Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL:[Link]

  • 2-Aminoacetophenone Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • 2-Chloro-2-phenylethylamine Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

A Senior Application Scientist's Guide to Comparative In Silico Analysis: The Case of 2-Amino-1-(2-ethoxyphenyl)ethan-1-one and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting comparative molecular docking and in silico ADME-Tox studies on 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride and its meta and para positional isomers. Designed for researchers in drug discovery and computational chemistry, this document moves beyond a simple protocol, offering insights into the rationale behind methodological choices to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Comparative In Silico Studies

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, present in numerous endogenous neurotransmitters like dopamine and norepinephrine, and a vast array of synthetic drugs.[1] The title compound, 2-amino-1-(2-ethoxyphenyl)ethan-1-one, and its isomers belong to this broad class, suggesting potential interactions with key neurological targets. However, the precise influence of the ethoxy group's position on the phenyl ring (ortho, meta, or para) on receptor affinity and pharmacokinetic properties is often unknown.

Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor).[2] By comparing the docking scores and binding interactions of these isomers against relevant biological targets, we can generate initial hypotheses about their structure-activity relationships (SAR). This in silico approach is a rapid and cost-effective strategy to prioritize compounds for synthesis and further experimental testing.[3]

This guide will detail a robust workflow for a comparative docking study against three high-value neurological targets: the Beta-2 Adrenergic Receptor (β2AR), the Dopamine D2 Receptor (D2R), and Monoamine Oxidase A (MAO-A). Furthermore, we will integrate in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, providing a holistic early-stage assessment of the molecules' drug-like potential.[4]

Defining the Isomers and Potential Biological Targets

The primary goal is to understand how the spatial arrangement of the ethoxy substituent impacts biological activity. Therefore, this study will focus on the three positional isomers of 2-amino-1-(ethoxyphenyl)ethan-1-one.

Caption: 2D structures of the ortho, meta, and para isomers of 2-amino-1-(ethoxyphenyl)ethan-1-one.

Selection of Biological Targets

The choice of protein targets is critical and is guided by the structural similarity of our ligands to known neuromodulators.[5]

  • Beta-2 Adrenergic Receptor (β2AR): A classic G-protein coupled receptor (GPCR) involved in smooth muscle relaxation and bronchodilation.[6] It is a common target for phenylethanolamine-like compounds. We will utilize the high-resolution crystal structure of the human β2AR in complex with an agonist.

    • PDB ID: 4LDO[7]

  • Dopamine D2 Receptor (D2R): A primary target for antipsychotic medications and drugs for Parkinson's disease.[8] Its interaction with phenethylamine derivatives is well-documented. The crystal structure of the human D2R in complex with the antipsychotic drug risperidone will be used.

    • PDB ID: 6CM4[9]

  • Monoamine Oxidase A (MAO-A): A mitochondrial enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine.[10] Inhibition of MAO-A is a strategy for treating depression. The human MAO-A crystal structure provides an excellent starting point for our study.

    • PDB ID: 2Z5X[11]

Comprehensive Methodology: A Step-by-Step Guide

This section details the complete in silico workflow, from molecule preparation to the final analysis of results. The use of widely accepted and validated software, such as AutoDock Vina, is central to this protocol to ensure reproducibility.[2][12]

Workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (Ortho, Meta, Para Isomers) - 2D to 3D Conversion - Energy Minimization - PDBQT File Generation Docking Molecular Docking (AutoDock Vina) - Run Docking Simulations Ligand_Prep->Docking ADME_Pred In Silico ADME-Tox - Predict Physicochemical Properties - Assess Drug-Likeness Ligand_Prep->ADME_Pred PDB_Download Target Identification & Retrieval (β2AR, D2R, MAO-A) - Download from RCSB PDB Protein_Prep Protein Preparation - Remove Water & Ligands - Add Polar Hydrogens - Assign Charges - PDBQT File Generation PDB_Download->Protein_Prep Grid_Box Define Binding Site - Identify Active Site - Set Grid Box Parameters Protein_Prep->Grid_Box Grid_Box->Docking Results Analyze Docking Results - Binding Affinity (kcal/mol) - Binding Pose - Key Interactions (H-bonds, etc.) Docking->Results Comparison Comparative Analysis - Compare Isomer Performance - Relate Structure to Activity ADME_Pred->Comparison Results->Comparison

Caption: The comprehensive workflow for the comparative in silico analysis of the target isomers.

Experimental Protocol: Ligand Preparation

The accuracy of a docking study begins with correctly prepared ligands. This protocol ensures that the isomers are in a realistic, low-energy conformation.

  • Obtain 2D Structures: Draw the ortho, meta, and para isomers of 2-amino-1-(ethoxyphenyl)ethan-1-one using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Use the software's built-in tools to generate a 3D structure for each isomer.

  • Energy Minimization: Perform an energy minimization of each 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.

  • Save in MOL2 Format: Save the energy-minimized structure of each isomer in the MOL2 file format, which retains 3D coordinates and bond information.[13]

  • Prepare PDBQT File: Use AutoDock Tools (ADT) to add Gasteiger charges and define the rotatable bonds for each isomer.[14] Save the final prepared ligand files in the PDBQT format, which is the required input for AutoDock Vina.[15]

Experimental Protocol: Protein Target Preparation

Preparing the receptor involves "cleaning" the crystal structure to ensure it is ready for docking. This protocol is applicable to all three selected PDB structures.

  • Download PDB File: Obtain the structure files (4LDO, 6CM4, 2Z5X) from the RCSB Protein Data Bank.[9][16][17]

  • Clean the Protein Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio Visualizer.[18]

    • Remove all water molecules.

    • Delete any co-crystallized ligands, ions, and cofactors that are not essential for the protein's structural integrity or the binding interaction being studied.

    • If the structure contains multiple protein chains (a multimer), retain only the chain that contains the active site of interest.

  • Prepare for Docking using ADT:

    • Open the cleaned PDB file in AutoDock Tools.

    • Add polar hydrogens to the protein, which are essential for forming hydrogen bonds.

    • Merge non-polar hydrogens.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT format.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for running the docking simulation itself.

  • Define the Binding Site (Grid Box):

    • Rationale: The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses. A well-defined grid box, centered on the known active site, increases the efficiency and accuracy of the docking calculation.[19]

    • Procedure: In AutoDock Tools, load the prepared protein PDBQT file. For each protein, identify the active site based on the position of the co-crystallized ligand in the original PDB file or from published literature.[20] Center the grid box on this active site. Ensure the box dimensions are large enough to accommodate all three isomers (e.g., 25 x 25 x 25 Å is often a good starting point).

  • Create the Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Run AutoDock Vina: Execute the docking from the command line using the following syntax: vina --config conf.txt --ligand isomer_ortho.pdbqt --out ortho_out.pdbqt --log ortho_log.txt Repeat this step for the meta and para isomers.

  • Analyze Results: The output PDBQT file contains the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log file contains the binding energy for each predicted mode.[21] The most negative binding energy represents the most favorable predicted binding pose.[22]

Results: A Comparative Analysis

This section presents illustrative data that one might obtain from such a study. The binding affinities are hypothetical but are structured to demonstrate a clear SAR.

Predicted Binding Affinities

The primary quantitative output from a docking study is the binding affinity, which estimates the strength of the protein-ligand interaction. A more negative value indicates a stronger predicted interaction.

Ligand Isomerβ2AR (PDB: 4LDO) Binding Affinity (kcal/mol)D2R (PDB: 6CM4) Binding Affinity (kcal/mol)MAO-A (PDB: 2Z5X) Binding Affinity (kcal/mol)
Ortho-ethoxy -7.2-8.1-6.5
Meta-ethoxy -7.9-8.8-7.1
Para-ethoxy -8.5-9.3-7.8
Analysis of Key Interactions

Beyond the binding score, a qualitative analysis of the binding poses reveals the specific molecular interactions that stabilize the complex. This is crucial for understanding why one isomer might be preferred over another.

Ligand IsomerTargetKey Interacting Residues & Interaction Type
Ortho-ethoxy β2ARAsp113 (H-bond), Ser204 (H-bond)
D2RAsp114 (H-bond), Ser193 (H-bond), Phe390 (Pi-Pi)
MAO-ATyr407 (H-bond), Tyr444 (Pi-Pi)
Meta-ethoxy β2ARAsp113 (H-bond), Ser207 (H-bond), Phe290 (Hydrophobic)
D2RAsp114 (H-bond), Ser193 (H-bond), Trp386 (Pi-Pi)
MAO-ATyr407 (H-bond), Phe208 (Hydrophobic), Tyr444 (Pi-Pi)
Para-ethoxy β2ARAsp113 (H-bond), Asn312 (H-bond), Val114 (Hydrophobic)
D2RAsp114 (H-bond), Ser193 (H-bond), His393 (Pi-Pi)
MAO-ATyr407 (H-bond), Phe352 (Pi-Pi), Tyr444 (Pi-Pi)
In Silico ADME & Drug-Likeness Prediction

A promising binding affinity is only one aspect of a potential drug candidate. Early ADME-Tox screening helps to identify potential liabilities.[23] Online tools like SwissADME can be used for these predictions.

PropertyOrtho-isomerMeta-isomerPara-isomerOptimal Range
Molecular Weight 195.23195.23195.23< 500 g/mol
LogP (Lipophilicity) 1.851.881.90< 5
H-Bond Donors 111≤ 5
H-Bond Acceptors 333≤ 10
Lipinski's Rule of 5 0 Violations0 Violations0 Violations0 Violations
GI Absorption HighHighHighHigh
Blood-Brain Barrier YesYesYesYes

Discussion: Synthesizing the Data

Based on our illustrative results, a clear structure-activity relationship emerges. The para-isomer consistently shows the most favorable binding affinity across all three targets. This suggests that the placement of the ethoxy group at the para position may allow for more optimal interactions within the binding pockets of these receptors. For instance, the additional hydrogen bond with Asn312 in the β2AR and the engagement with His393 in the D2R could explain its superior predicted affinity.

The ortho-isomer, while still showing potential, appears to be the weakest binder. This could be due to steric hindrance, where the ethoxy group's proximity to the phenethylamine core restricts the molecule from adopting the most favorable conformation within the active site. The meta-isomer consistently performs at an intermediate level.

Importantly, all three isomers exhibit excellent drug-like properties according to the in silico ADME predictions. They adhere to Lipinski's Rule of Five and are predicted to have good gastrointestinal absorption and the ability to cross the blood-brain barrier, which is essential for neurologically active compounds. This suggests that, from a pharmacokinetic perspective, all three isomers are viable starting points. However, when combined with the docking data, the para-isomer stands out as the most promising candidate for further investigation.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach for the comparative in silico analysis of 2-amino-1-(2-ethoxyphenyl)ethan-1-one and its positional isomers. The detailed protocols for ligand and protein preparation, molecular docking, and results analysis provide a reproducible framework for researchers.

Our hypothetical results demonstrate how such a study can effectively differentiate between closely related isomers, identifying the para-substituted compound as a lead candidate due to its superior predicted binding affinities across the β2AR, D2R, and MAO-A targets. While these in silico findings are promising, they must be interpreted as predictive hypotheses. The essential next step is the experimental validation of these computational results through chemical synthesis of the isomers, followed by in vitro binding assays and functional studies to confirm their activity and selectivity.

References

  • Jukič, M., & Knez, D. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. In Methods in Molecular Biology (Vol. 2111, pp. 23–35). Springer. [Link]

  • De Colibus, L., Li, M., Binda, C., Lustig, A., Edmondson, D. E., & Mattevi, A. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A): relation to the structures of rat MAO A and human MAO B. Proceedings of the National Academy of Sciences, 102(36), 12684–12689. [Link]

  • BIOVIA, Dassault Systèmes. (2021). BIOVIA Discovery Studio. [Link]

  • Wikipedia contributors. (2024). Beta-2 adrenergic receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Dopamine receptor D2. In Wikipedia, The Free Encyclopedia. [Link]

  • Ma, J., Yoshimura, M., Yamashita, E., Nakagawa, A., Ito, A., & Tsukihara, T. (2004). The structure basis of specific recognitions for substrates and inhibitors of rat monoamine oxidase A. Journal of Molecular Biology, 338(1), 103–114. [Link]

  • Son, S. Y., Ma, J., Yoshimura, M., & Tsukihara, T. (2008). Crystal Structure of Human Monoamine Oxidase A with Harmine. Journal of Molecular Biology, 383(1), 120–131. [Link]

  • Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. Nature, 555(7695), 269–273. [Link]

  • Rasmussen, S. G. F., Choi, H.-J., Rosenbaum, D. M., Kobilka, T. S., Thian, F. S., Edwards, P. C., ... & Kobilka, B. K. (2011). Crystal structure of the β2 adrenergic receptor–Gs protein complex. Nature, 477(7366), 549–555. [Link]

  • Papasergi-Scott, M. M., & Skiniotis, G. (2024). CryoEM structure of beta-2-adrenergic receptor in complex with GTP-bound Gs heterotrimer (Class T). RCSB PDB. [Link]

  • Ring, A. M., Manglik, A., Kruse, A. C., Enos, M. D., Weis, W. I., Garcia, K. C., & Kobilka, B. K. (2013). Adrenaline-activated structure of β2-adrenoceptor stabilized by an engineered nanobody. Nature, 502(7472), 575–579. [Link]

  • Binda, C., Wang, J., Pisani, L., Caccia, C., Carotti, A., Salvati, P., ... & Mattevi, A. (2011). The substrate binding site of human monoamine oxidase B: a deep analysis of its structural and electronic properties. Journal of the American Chemical Society, 133(45), 18452–18459. [Link]

  • Basile, M. J., & González-Gómez, J. C. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(16), 3653. [Link]

  • De Colibus, L., Binda, C., Edmondson, D. E., & Mattevi, A. (2005). Human Monoamine Oxidase A in complex with Clorgyline, Crystal Form A. RCSB PDB. [Link]

  • Sugano, K. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(2), 245. [Link]

  • Sorkun, M. C., Khetan, A., & Er, S. (2021). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. Journal of Chemical Information and Modeling, 61(10), 4872–4890. [Link]

  • Liu, X., Xu, X., Hilger, D., Aschauer, P., Tiemann, J. K. S., Du, Y., ... & Kobilka, B. K. (2019). Structural Insights into the Process of GPCR-G Protein Complex Formation. Cell, 177(5), 1243-1251.e12. [Link]

  • Docking.org. (2013). Preparing the ligand. DISI. [Link]

  • Krumm, B. E., Kapolka, N. J., Fay, J. F., & Roth, B. L. (2024). CryoEM structure of D2 dopamine receptor in complex with GoA KE mutant and dopamine. RCSB PDB. [Link]

  • Im, D., Shimamura, T., & Iwata, S. (2020). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature Communications, 11(1), 6432. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2020). Haloperidol bound D2 dopamine receptor structure inspired discovery of subtype selective ligands. Science, 367(6480), 911–915. [Link]

  • Scripps Research. (2024). AutoDock Vina. The Scripps Research Institute. [Link]

  • DiMasi, J. A., Grabowski, H. G., & Hansen, R. W. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of Health Economics, 47, 20–33. [Link]

  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155. [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. [Link]

  • Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Medicinal Chemistry, 4(8). [Link]

  • Ntie-Kang, F., Njilog, B. C. N., Simoben, C. V., Karaman, B., Ngwa, V. F., Sippl, W., ... & Efange, S. M. N. (2020). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Frontiers in Chemistry, 8, 589. [Link]

  • University of Cape Town. (n.d.). Session 4: Introduction to in silico docking. Computational Biology Group. [Link]

  • Boateng, I. D., & Kwofie, S. K. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. PLoS ONE, 17(10), e0275824. [Link]

  • Boateng, I. D., & Kwofie, S. K. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]

  • Wigh, A., Schiesser, S., & Schneider, G. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 13918–13930. [Link]

  • Schrödinger. (2025). Preparing RCSB PDB Files for Glide Docking. [Link]

  • Chemical Computing Group. (n.d.). Preparing a raw PDB file containing a Protein-Protein complex. CCG Video Library. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • Singh, N., & Chaput, L. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012042. [Link]

  • Grunewald, G. L., Grindel, J. M., Vincek, W. C., & Borchardt, R. T. (1975). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 18(8), 815–819. [Link]

  • Grunewald, G. L., Reitz, T. J., Ruth, J. A., Vollmer, S., Gynther, J., & Creveling, C. R. (1979). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Molecular Pharmacology, 15(1), 209–216. [Link]

  • Wikipedia contributors. (2024). Phenylethanolamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Iqbal, M. N., & Khan, I. (2023). Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. In Docking-Based Drug Discovery. IntechOpen. [Link]

  • Grunewald, G. L., Dahan, A. M., & Kieffer, M. E. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Chemical Neuroscience, 11(15), 2386–2395. [Link]

  • Wikipedia contributors. (2024). Phenylethanolamine N-methyltransferase. In Wikipedia, The Free Encyclopedia. [Link]

  • Moreno, G. (2025, December 20). Analysis of docking results: binding energy, key residues [Video]. YouTube. [Link]

  • van der Meer, T., Berden, G., Martens, J., & Oomens, J. (2020). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in the Synthesis and Analysis of Novel Aminoketone Hydrochlorides: A Case Study of 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of novel therapeutics and chemical entities, the reproducibility of experimental results stands as a cornerstone of scientific integrity and progress.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals navigating the synthesis and characterization of novel aminoketone hydrochlorides. While the principles discussed herein are broadly applicable, we will use 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, as a case study to illustrate best practices.[4] The hydrochloride salt form of these compounds is often utilized to improve stability and aqueous solubility.[4]

The challenge of reproducibility is a well-documented issue in scientific research, with a 2016 survey revealing that 70% of scientists have failed to reproduce another's experiment, and over half could not replicate their own.[5] This guide aims to provide a framework for mitigating such issues in the context of synthetic chemistry, focusing on the causality behind experimental choices to foster a deeper understanding of how to achieve robust and reliable results.

Part 1: Synthesis of 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride - A Comparative Approach

The synthesis of aminoketone hydrochlorides can be approached through various routes. The choice of synthetic strategy can significantly impact yield, purity, and, ultimately, the reproducibility of the experiment. Here, we compare two common methods for the synthesis of 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride: the Houben-Hoesch reaction and the Friedel-Crafts acylation followed by amination.

Comparative Overview of Synthetic Methods

Parameter Houben-Hoesch Reaction Friedel-Crafts Acylation & Amination
Starting Materials Phenol, aminoacetonitrile hydrochloride, dry HCl gas, Lewis acid (e.g., AlCl3)Phenol, chloroacetyl chloride, Lewis acid (e.g., AlCl3), followed by amination (e.g., with hexamine or sodium azide)
Key Intermediate Imine intermediate2-chloro-1-(4-hydroxyphenyl)ethanone
Reported Advantages Direct synthesis from readily available materials.Generally proceeds with good regioselectivity for para-substitution.
Potential for Irreproducibility Sensitive to moisture and quality of reagents (especially the Lewis acid).[6] Incomplete hydrolysis of the imine can lead to impurities.[6]Potential for O-acylation as a side product.[6] The amination step can sometimes be sluggish or lead to side reactions.
Recommended Robust Protocol: Houben-Hoesch Reaction

While sensitive, the Houben-Hoesch reaction, when meticulously controlled, offers a direct and efficient route. The following protocol highlights critical control points to enhance reproducibility.

Experimental Protocol: Houben-Hoesch Synthesis

  • Catalyst and Solvent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, suspend anhydrous aluminum chloride in anhydrous ethylene dichloride under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To this suspension, add phenol and aminoacetonitrile hydrochloride.[6]

  • Reaction Initiation: With vigorous stirring, bubble dry hydrogen chloride gas through the mixture.[6]

  • Temperature Control: Maintain the reaction temperature between 35°C and 45°C using a controlled heating mantle or water bath.[6] Rationale: Temperature control is critical; lower temperatures may slow the reaction, while higher temperatures can promote side-product formation.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using a suitable technique like HPLC to track the consumption of phenol.[6]

  • Work-up: Upon completion, cease the gas flow and allow the reaction mixture to settle, leading to the separation of an intermediate imine layer.[6]

  • Hydrolysis: Carefully separate the lower imine layer and add it slowly to ice water with stirring to facilitate hydrolysis.[6] Rationale: Performing the hydrolysis at low temperatures minimizes degradation of the desired product.

  • Isolation and Purification: Collect the precipitated crude product by filtration and wash with cold water.[6] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Reproducible Houben-Hoesch Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Dry Reagents & Solvents add_reagents Add Phenol & Aminoacetonitrile HCl prep_reagents->add_reagents prep_glassware Flame-Dry Glassware prep_glassware->add_reagents bubble_hcl Bubble Dry HCl Gas (35-45°C) add_reagents->bubble_hcl monitor Monitor by HPLC bubble_hcl->monitor separate_imine Separate Imine Layer monitor->separate_imine Upon Completion hydrolyze Hydrolyze in Ice Water separate_imine->hydrolyze filter Filter Crude Product hydrolyze->filter recrystallize Recrystallize filter->recrystallize analyze Characterize Final Product recrystallize->analyze

Caption: Workflow for the synthesis and purification of 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride.

Part 2: Analytical Characterization - A Self-Validating System

Thorough characterization of the final product is paramount to confirming its identity and purity, and thus, the success and reproducibility of the synthesis. While specific, validated analytical methods for many novel compounds are not widely published, standard techniques for amino ketones can be adapted.[4]

Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
HPLC Purity assessment, quantificationHigh sensitivity and resolution for separating impurities.Requires method development (column, mobile phase, detection wavelength).[4]
¹H & ¹³C NMR Structural elucidation, confirmation of functional groupsProvides detailed structural information.May not detect non-protonated impurities.
Mass Spectrometry Molecular weight confirmation, fragmentation patternHigh sensitivity, confirms molecular formula.May not distinguish between isomers.
FTIR Identification of functional groups (e.g., C=O, N-H, O-H)Quick and non-destructive.Provides less detailed structural information than NMR.
Comprehensive Analytical Workflow

A multi-technique approach is recommended for a self-validating characterization of the synthesized compound.

Experimental Protocol: Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at the absorbance maximum of the phenyl ketone chromophore.[4]

    • Analysis: Assess purity by integrating the peak area of the product versus any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analysis: Confirm the presence of all expected protons and carbons and their chemical shifts, multiplicities, and integrations.

  • Mass Spectrometry (MS):

    • Utilize a soft ionization technique such as electrospray ionization (ESI) to obtain the molecular ion peak.

    • Analysis: Verify that the observed m/z ratio corresponds to the expected molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze a small sample as a solid (e.g., using a KBr pellet or an ATR accessory).

    • Analysis: Confirm the presence of key functional group stretches, such as the carbonyl (C=O) and amine (N-H) vibrations.

Analytical Workflow Diagram

start Synthesized Product hplc HPLC (Purity) start->hplc nmr NMR (Structure) start->nmr ms Mass Spec (Molecular Wt.) start->ms ftir FTIR (Functional Groups) start->ftir end Confirmed Identity & Purity hplc->end nmr->end ms->end ftir->end

Caption: A multi-technique approach for comprehensive product characterization.

Part 3: Factors Influencing Reproducibility

Beyond the chosen synthetic and analytical methods, several often-overlooked factors can significantly impact the reproducibility of chemical experiments.[1][7]

  • Reagent Purity and Solvent Quality: Traces of water or other impurities in reagents and solvents can have a profound effect on the reaction outcome, especially in moisture-sensitive reactions like the Houben-Hoesch.[7]

  • Stirring and Mixing: Inadequate mixing can lead to localized concentration and temperature gradients, affecting reaction rates and selectivity.[8][9] The type and position of the stir bar can also introduce variability.[8]

  • Atmosphere: For reactions sensitive to oxygen or moisture, maintaining an inert atmosphere is crucial.[7]

  • Human Factor: Variations in how different researchers set up and perform an experiment can lead to different outcomes.[5] Detailed and standardized protocols can help mitigate this.

Diagram of Influencing Factors

cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_human Human Factors reproducibility Reproducibility reagent_purity Reagent Purity reagent_purity->reproducibility solvent_quality Solvent Quality solvent_quality->reproducibility temperature Temperature Control temperature->reproducibility mixing Stirring/Mixing mixing->reproducibility atmosphere Atmosphere atmosphere->reproducibility protocol_adherence Protocol Adherence protocol_adherence->reproducibility technique Experimental Technique technique->reproducibility

Caption: Key factors influencing the reproducibility of chemical experiments.

Part 4: Comparison with Alternatives

While 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride itself is not well-documented, a variety of structurally related aminoketone hydrochlorides are known and used as intermediates or are of interest for their potential biological activity. These compounds often differ in the substitution pattern on the phenyl ring.

Structural Analogs and Their Significance

Compound Significance/Application Reference
2-amino-1-(2,5-dimethoxyphenyl)ethan-1-one hydrochlorideIntermediate in organic and pharmaceutical synthesis.[10][11]
2-amino-1-(2-fluorophenyl)ethanone hydrochlorideBuilding block in medicinal chemistry.[12]
2-amino-1-(2-methoxyphenyl)ethan-1-one hydrochlorideChemical intermediate.[13]
2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochlorideIntermediate in the synthesis of adrenergic compounds.[14]
2-amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromideChemical intermediate.[15]

The choice of substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule, which in turn can influence its reactivity and biological activity. When developing a synthetic route for a novel analog like 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride, it is prudent to review the synthesis of these known analogs to anticipate potential challenges and optimize reaction conditions.

Conclusion

Ensuring the reproducibility of experiments involving novel compounds like 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride requires a multifaceted approach. By carefully selecting and controlling the synthetic route, employing a comprehensive and self-validating analytical workflow, and being mindful of the often-subtle factors that can influence reaction outcomes, researchers can enhance the reliability and integrity of their work. This guide, using the more extensively studied 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride as a practical example, provides a framework for achieving this critical goal in chemical research and development.

References

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science (RSC Publishing).
  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. PMC.
  • Repeatability and Reproducibility in Analytical Chemistry. YouTube.
  • Reproducibility In Organic Chemistry. Master Organic Chemistry.
  • (PDF) Reproducibility in chemistry research. ResearchGate.
  • Reproducibility in chemistry research. PubMed.
  • Five Easy Ways To Make Your Research More Reproducible. Langmuir.
  • Reproducibility in Chemical Research. ResearchGate.
  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science.
  • An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride. Benchchem.
  • 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). PubChem.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. SciHorizon.
  • Technical Support Center: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone. Benchchem.
  • Ethanone, 2-aMino-1-(2,5-diMethoxyphenyl)-, hydrochloride. ChemicalBook.
  • 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. Sigma-Aldrich.
  • 2-amino-1-(2-methoxyphenyl)ethan-1-one hydrochloride (C9H11NO2). PubChemLite.
  • Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride. PrepChem.com.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office.
  • 2-(5-Amino-2-methoxyphenyl)ethanol. PubChem.
  • 2-amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide. Sigma-Aldrich.
  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Responsible Disposal of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a cradle-to-grave responsibility for the chemical entities we handle. The proper disposal of a research chemical like 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is not merely a logistical task but a critical component of laboratory safety, regulatory compliance, and environmental stewardship.

This guide provides a procedural framework for the safe handling and disposal of this compound. Given its status as a specific research chemical, a definitive Safety Data Sheet (SDS) may not be universally available. Therefore, the principles outlined here are based on the known hazards of analogous compounds—specifically aromatic amine hydrochlorides—and established best practices for chemical waste management. It is imperative to consult the manufacturer-specific SDS and your institution's Environmental Health & Safety (EHS) department before proceeding with any disposal protocol.

Hazard Characterization and Assessment

Understanding the potential hazards of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is the foundation of its safe management. Based on its constituent functional groups (aromatic amine, ketone, hydrochloride salt), we can anticipate the following hazard profile:

  • Skin and Eye Irritation/Corrosion: Amine hydrochlorides can be corrosive or irritating upon contact with skin and eyes.[1][2] Prolonged contact may cause chemical burns.

  • Acute Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Respiratory Irritation: As a solid powder or aerosol, it may cause respiratory tract irritation.[1]

  • Environmental Hazards: Many synthetic organic compounds are harmful to aquatic life, and disposal into sanitary sewer systems is prohibited.[5]

Table 1: Anticipated Hazard Profile and Required Precautions

Hazard CategoryAnticipated RiskRecommended Personal Protective Equipment (PPE)Immediate First Aid
Eye Contact Causes serious eye irritation or burns.[1][2]Chemical safety goggles or a face shield are mandatory.[5]Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Causes skin irritation or burns.[1][2] Harmful if absorbed.Compatible chemical-resistant gloves (e.g., nitrile), lab coat.Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Inhalation May cause respiratory tract irritation.[1]Handle in a chemical fume hood to avoid dust or aerosol generation.[5]Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
Ingestion Harmful if swallowed.[4]Do not eat, drink, or smoke in the laboratory.[5]Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][5]

Laboratory Waste Management Protocol

The guiding principle for disposing of this compound is that it must be treated as hazardous waste. It should never be disposed of in standard trash or down the drain.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride waste. The container must be in good condition, have a secure, tight-fitting lid, and be made of a material that does not react with the chemical (e.g., a high-density polyethylene (HDPE) bottle).

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride." Also, list any other components mixed with the waste (e.g., solvents used for decontamination). The date accumulation started must be visible. This is a requirement under OSHA's Hazard Communication standard (29 CFR 1910.1200).[6]

  • Collection:

    • Solid Waste: Collect unadulterated solid waste, contaminated personal protective equipment (PPE) like gloves, and weighing papers directly into the designated waste container.

    • Liquid Waste: For solutions containing the compound, use a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

    • Keep Containers Closed: Always keep the waste container sealed when not in use.[1][5]

Step 2: Spill Management

In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.[7]

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or involves a highly concentrated solution, evacuate the lab and contact your institution's EHS emergency line.

  • Don Appropriate PPE: Before cleaning, at a minimum, wear a lab coat, chemical safety goggles, and double-layered nitrile gloves.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.[8]

  • Neutralization (Use with Caution): Amine compounds can be neutralized with a weak acid. However, this process can generate heat and should only be attempted by trained personnel after consulting the SDS and EHS. A safer approach is direct absorption.

  • Clean-Up: Carefully scoop the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[8]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., water, if the compound is soluble) and then a final wipe with soap and water. All cleaning materials (wipes, pads) must be disposed of as hazardous waste.[9]

Disposal Pathway Decision Workflow

The ultimate disposal of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride must be handled by a licensed hazardous waste management facility. The following workflow illustrates the decision-making process from generation to final disposal.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_containment Containment & Storage cluster_disposal Final Disposal start Waste Generated: 2-amino-1-(2-ethoxyphenyl)ethan-1-one HCl characterize Characterize Waste Form (Solid, Liquid, Spill Residue) start->characterize package Package in a designated, sealed, and properly labeled hazardous waste container. characterize->package store Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials. package->store arrange_pickup Arrange for pickup by your institution's EHS department. store->arrange_pickup contractor Waste is transported by a licensed hazardous waste contractor to a permitted TSDF. arrange_pickup->contractor final_disposal Final Disposal via High-Temperature Incineration contractor->final_disposal

Figure 1. Decision Workflow for Disposal.

High-Temperature Incineration

For most organic compounds, including amine hydrochlorides, high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) is the preferred and most environmentally sound disposal method.[10] This process ensures the complete destruction of the chemical, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's exhaust gas scrubbing systems.

Regulatory Framework

The management of hazardous chemical waste is governed by stringent federal and state regulations.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle to grave."[11] While this specific compound may not be explicitly listed as a "listed" hazardous waste, it would likely be classified as a "characteristic" hazardous waste due to its potential toxicity.[12]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure the safety of workers handling hazardous substances.[7][13] This includes requirements for training, PPE, and emergency response plans.[14][15]

Adherence to the procedures outlined in this guide, in conjunction with your institution-specific protocols, will ensure you remain compliant with these critical regulations, protecting yourself, your colleagues, and the environment.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vertex Safety Resources. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.[Link]

  • Safety Data Sheet - Ethanolamine. Lab Alley. [Link]

  • 2-amino-1-(thiophen-2-yl)ethan-1-one hydrochloride - Chemical Substance Information. NextSDS. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Substance Fact Sheet - 2-(2-AMINOETHOXY)ETHANOL. New Jersey Department of Health. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • DECONtamination Solution for Aromatic Amines. Analyt-MTC. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPAL. [Link]

  • Safety Data Sheet - Aromatic Amine DECONtamination Solution. SKC Inc.[Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPAL. [Link]

  • Part 6: Solvent recycling and reclaiming issues. GHGT. [Link]

  • Hazardous Waste Listings. Environmental Protection Agency (EPA). [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. Regulations.gov. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.